PSI-6206-d1,13C,15N2
Description
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Properties
Molecular Formula |
C10H13FN2O5 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7?,8-,10+/m1/s1/i8D,9+1,12+1,13+1 |
InChI Key |
ARKKGZQTGXJVKW-DDEJYISGSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@](C([C@H](O1)CO)O)(C)F)[15N]2C=CC(=O)[15NH][13C]2=O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Isotope-Labeled PSI-6206 (PSI-6206-d1,13C,15N2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the isotopically labeled compound PSI-6206-d1,13C,15N2, focusing on its exact mass, the underlying principles of its metabolic activation, and its role as a tool in antiviral research.
Quantitative Analysis: Exact Mass Determination
The precise mass of an isotopically labeled compound is critical for its use in quantitative assays, such as mass spectrometry-based pharmacokinetic studies. The exact mass of this compound is calculated by starting with the monoisotopic mass of the unlabeled parent compound, PSI-6206, and then adjusting for the mass of the incorporated stable isotopes.
1.1 Chemical Properties of Unlabeled PSI-6206
PSI-6206, also known as (2'R)-2'-deoxy-2'-fluoro-2'-methyl-uridine, is a key metabolite in the activation pathway of certain antiviral nucleoside analogs.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃FN₂O₅ | [1][2] |
| Synonyms | GS-331007, RO 2433 | [1][3] |
| Formula Weight (Average) | 260.2 g/mol | [1] |
| Exact Monoisotopic Mass | 260.0812 | [3] |
1.2 Calculation of Exact Mass for this compound
To determine the exact mass of the labeled compound, the mass differences between the naturally abundant isotopes and the heavy isotopes are added to the monoisotopic mass of the parent compound.
| Isotope Change | Mass of Abundant Isotope (Da) | Mass of Heavy Isotope (Da) | Mass Difference (Da) |
| ¹H → ²H (d1) | 1.007825 | 2.014102 | +1.006277 |
| ¹²C → ¹³C | 12.000000 | 13.003355 | +1.003355 |
| 2 x (¹⁴N → ¹⁵N) | 14.003074 | 15.000109 | +1.994070 |
| Total Mass Addition | +4.003702 |
Final Calculated Exact Mass:
-
Mass of PSI-6206: 260.0812 Da
-
Mass of Isotopic Labels: + 4.003702 Da
-
Calculated Exact Mass of this compound: 264.0849 Da
Mechanism of Action and Metabolic Pathway
PSI-6206 is the deaminated derivative of PSI-6130, a nucleoside analog developed as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][4] While PSI-6206 itself does not potently inhibit HCV replication, its intracellular phosphorylated forms are active against the viral polymerase.[1][5] The use of stable isotope-labeled versions like this compound is primarily for tracing and quantifying the compound and its metabolites in complex biological matrices.[4]
The metabolic activation of these nucleoside analogs is a critical process for their antiviral activity. The general pathway involves sequential phosphorylation by host cell kinases to yield the active triphosphate form.
References
The Chemical Landscape of PSI-6206 and its Stable Isotope Labeled Analogue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and analytical methodologies related to the anti-Hepatitis C virus (HCV) agent PSI-6206 and its stable isotope-labeled counterpart. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug development and related fields.
Chemical Structure and Nomenclature
PSI-6206 is a uridine nucleoside analog that has been investigated for its potential as an inhibitor of the HCV NS5B polymerase. Its chemical name is 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione . It is also commonly known by its synonyms RO 2433 and GS-331007 . PSI-6206 is the deaminated derivative of PSI-6130, another potent HCV inhibitor.
For use in pharmacokinetic studies, bioanalytical assays, and as an internal standard in quantitative mass spectrometry, a stable isotope-labeled version of PSI-6206 has been synthesized. This labeled compound, PSI-6206-d1,13C,15N2 , incorporates deuterium, carbon-13, and nitrogen-15 isotopes.[1] The inclusion of these heavy isotopes allows for its differentiation from the unlabeled drug in biological matrices, ensuring accurate quantification.
Quantitative Data Summary
The biological activity of PSI-6206 is primarily attributed to its intracellular conversion to the active 5'-triphosphate form, PSI-7409. The following table summarizes key quantitative data for PSI-6206 and its active metabolite.
| Compound | Parameter | Value | Assay/System |
| PSI-6206 | EC90 | >100 µM | HCV Replicon Assay |
| PSI-6206 | CC50 | >100 µM | Huh-7 cells |
| PSI-7409 | IC50 | 1.6 µM | HCV NS5B Polymerase (Genotype 1b_Con1) |
| PSI-7409 | IC50 | 2.8 µM | HCV NS5B Polymerase (Genotype 2a_JFH1) |
| PSI-7409 | IC50 | 0.7 µM | HCV NS5B Polymerase (Genotype 3a) |
| PSI-7409 | IC50 | 2.6 µM | HCV NS5B Polymerase (Genotype 4a) |
| PSI-7409 | Ki | 0.42 µM | Wild-type HCV RdRp |
| PSI-7409 | Ki | 22 µM | S282T mutant HCV RdRp |
Metabolic Activation Pathway
PSI-6206 is a prodrug that must be anabolically converted to its active triphosphate form to exert its antiviral effect. This multi-step phosphorylation cascade is a critical aspect of its mechanism of action.
Caption: Metabolic activation of PSI-6206 to its active triphosphate form, PSI-7409, which inhibits the HCV NS5B polymerase.
Experimental Protocols
Synthesis of Stable Isotope Labeled PSI-6206 (this compound)
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as is common for commercially available labeled compounds. However, the synthesis would generally proceed through a convergent approach, utilizing stable isotope-labeled starting materials. A plausible synthetic strategy would involve:
-
Synthesis of the Labeled Ribose Moiety: A key intermediate, a protected 2'-deoxy-2'-fluoro-2'-C-methylribose, would be synthesized. To introduce the deuterium label, a deuterated reducing agent would be used at a specific step. The carbon-13 label would be incorporated using a 13C-labeled precursor in the construction of the ribose ring.
-
Synthesis of the Labeled Uracil Base: A uracil precursor labeled with nitrogen-15 would be synthesized separately.
-
Glycosylation: The labeled, protected ribose derivative would be coupled with the 15N-labeled uracil base under Lewis acid catalysis.
-
Deprotection: The protecting groups on the sugar and base moieties would be removed to yield the final product, this compound.
-
Purification: The final compound would be purified using chromatographic techniques such as HPLC.
Characterization and confirmation of the structure and isotopic enrichment would be performed using mass spectrometry and NMR spectroscopy.
In Vitro HCV Replicon Assay
This assay is used to determine the potency of a compound in inhibiting HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
G418 for selection of replicon-containing cells.
-
Test compound (PSI-6206) and control compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Addition: The following day, add serial dilutions of the test compound to the cells. Include a positive control (a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the compound.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-32P]UTP or fluorescently tagged UTP).
-
Assay buffer containing MgCl2, DTT, and other necessary components.
-
Test compound (the active triphosphate form, PSI-7409) and control compounds.
-
Filter plates or other means to separate incorporated from unincorporated nucleotides.
-
Scintillation counter or fluorescence reader.
Protocol:
-
Reaction Setup: In a reaction plate, combine the assay buffer, RNA template/primer, and varying concentrations of the test compound (PSI-7409).
-
Enzyme Addition: Initiate the reaction by adding the HCV NS5B polymerase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection of RNA Synthesis: Transfer the reaction mixture to a filter plate and wash to remove unincorporated labeled nucleotides.
-
Quantification: Measure the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
PSI-6206 is a significant molecule in the study of anti-HCV therapeutics, primarily for its role as a prodrug that is intracellularly converted to a potent inhibitor of the viral RNA polymerase. The availability of its stable isotope-labeled analogue, this compound, is crucial for the accurate and reliable quantification of the drug and its metabolites in complex biological matrices, a fundamental requirement in preclinical and clinical drug development. The experimental protocols and quantitative data provided in this guide offer a foundational understanding for researchers working with this important antiviral compound.
References
The Core Mechanism of Action of PSI-6206 in Hepatitis C Virus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PSI-6206, also known as GS-331007, is the uridine nucleoside analog that serves as the primary circulating metabolite of the highly effective anti-Hepatitis C Virus (HCV) prodrug sofosbuvir (PSI-7851). While PSI-6206 itself demonstrates low intrinsic anti-HCV activity, its intracellular conversion to the active triphosphate form, PSI-7409, is the crucial step in the inhibition of HCV replication. This document provides a comprehensive technical overview of the mechanism of action of PSI-6206, its metabolic activation pathway, and the key experimental methodologies used to characterize its antiviral properties. The isotopically labeled version, PSI-6206-d1,13C,15N2, is a critical tool for detailed pharmacokinetic and metabolic studies, enabling precise quantification and tracing of the molecule in complex biological matrices.
Introduction to PSI-6206 and its Role in HCV Therapy
PSI-6206 is a 2'-deoxy-2'-α-fluoro-β-C-methyluridine nucleoside analog. It is the deaminated derivative of PSI-6130, a cytidine analog that also exhibits anti-HCV activity.[1] The development of the phosphoramidate prodrug of PSI-6206's monophosphate, sofosbuvir, overcame the inefficient initial phosphorylation of PSI-6206, leading to one of the most significant breakthroughs in HCV treatment.[2] Understanding the mechanism of action of PSI-6206 is fundamental to comprehending the efficacy of sofosbuvir and the broader class of nucleoside/nucleotide inhibitors of the HCV NS5B polymerase.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
The anti-HCV activity of PSI-6206 is exclusively mediated by its 5'-triphosphate metabolite, PSI-7409. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, NS5B.
Key Steps in the Mechanism of Action:
-
Metabolic Activation: PSI-6206, delivered intracellularly primarily through the metabolism of its prodrug sofosbuvir, undergoes a series of phosphorylation steps to yield the active triphosphate, PSI-7409. This process is detailed in the signaling pathway diagram below.
-
Competition with Natural Substrates: PSI-7409, being a uridine triphosphate analog, competes with the natural uridine triphosphate (UTP) for binding to the active site of the HCV NS5B polymerase.
-
Incorporation into the Nascent RNA Strand: The NS5B polymerase incorporates PSI-7409 into the elongating viral RNA strand.
-
Chain Termination: Due to the presence of the 2'-C-methyl group, the incorporated PSI-7409 prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral RNA chain. This "non-obligate" chain termination is a hallmark of this class of inhibitors.[2]
The following diagram illustrates the metabolic activation pathway of PSI-6130 and the subsequent action of PSI-7409.
Caption: Metabolic activation of PSI-6130 and sofosbuvir to the active PSI-7409.
Quantitative Data on Antiviral Activity and Pharmacokinetics
The following tables summarize key quantitative data for PSI-6206 and its related compounds.
Table 1: In Vitro Anti-HCV Activity
| Compound | Assay | HCV Genotype | EC50 (µM) | EC90 (µM) | IC50 (µM) | Ki (µM) | Reference |
| PSI-6206 | Replicon | 1b | >100 | >100 | - | - | [3] |
| PSI-7851 (Sofosbuvir) | Replicon | 1b | 0.075 ± 0.050 | 0.52 ± 0.25 | - | - | [4] |
| PSI-7851 (Sofosbuvir) | Replicon | 1a | 0.43 ± 0.026 | 1.22 ± 0.86 | - | - | [4] |
| PSI-7851 (Sofosbuvir) | Replicon | 2a | 0.28 ± 0.073 | 1.36 ± 0.12 | - | - | [4] |
| PSI-7409 | NS5B Polymerase | 1b | - | - | 1.6 | 0.42 | [5] |
| PSI-7409 | NS5B Polymerase | 2a | - | - | 2.8 | - | [5] |
| PSI-7409 | NS5B Polymerase | 3a | - | - | 0.7 | - | [5] |
| PSI-7409 | NS5B Polymerase | 4a | - | - | 2.6 | - | [5] |
| PSI-6130 | Replicon | 1b | - | 0.6 | - | - | [6] |
| PSI-6130-TP | NS5B Polymerase | 1b | - | - | - | 0.06 | [5] |
Table 2: Pharmacokinetic Parameters of Sofosbuvir and GS-331007 (PSI-6206) in Humans
| Parameter | Sofosbuvir (400 mg) | GS-331007 (PSI-6206) | Reference |
| Tmax (h) | 0.5 - 2 | 2 - 4 | [7] |
| Cmax (ng/mL) | ~600 | ~1378 | [7][8] |
| AUC0-24 (ng·h/mL) | ~1010 | ~7200 | [7][8] |
| Plasma Protein Binding | 61-65% | Minimal | [7] |
| Terminal Half-life (h) | ~0.4 | ~27 | [7] |
| Primary Route of Elimination | Metabolism | Renal | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antiviral compounds. Below are outlines of key experimental protocols.
HCV Replicon Assay
This cell-based assay is the cornerstone for evaluating the intracellular activity of HCV inhibitors.
Objective: To determine the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50) and 90% (EC90) in a cellular context.
Methodology Outline:
-
Cell Culture: Huh-7 human hepatoma cells or their derivatives (e.g., Huh7-Lunet) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and non-essential amino acids.
-
Replicon Constructs: Cells are stably or transiently transfected with a subgenomic HCV replicon RNA. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[9][10]
-
Compound Treatment: Replicon-containing cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., PSI-6206 or its prodrugs). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of replicon RNA.[11][12]
-
RT-qPCR: Total cellular RNA is extracted, and HCV RNA levels are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A housekeeping gene (e.g., GAPDH) is used for normalization.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. EC50 and EC90 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the host cells is determined using assays such as the MTS or CellTiter-Glo assay to ensure that the observed antiviral effect is not due to cell death.
Caption: A generalized workflow for the HCV replicon assay.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Objective: To determine the concentration of a compound required to inhibit the NS5B polymerase activity by 50% (IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Methodology Outline:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is expressed and purified. A suitable RNA template, such as a homopolymeric template (e.g., poly(A)) with a complementary primer (e.g., oligo(U)), is prepared.[13]
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified NS5B enzyme, the RNA template/primer, a buffer with optimal pH and salt concentrations, divalent cations (Mg2+ or Mn2+), and a mixture of ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP). One of the rNTPs is radioactively labeled (e.g., [α-33P]UTP or [α-32P]CTP).[14][15]
-
Compound Addition: The test compound (e.g., PSI-7409) is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at 37°C for a specific time (e.g., 60-120 minutes) to allow for RNA synthesis.
-
Termination and Product Capture: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is captured on a filter membrane (e.g., by trichloroacetic acid precipitation) or using scintillation proximity assay (SPA) beads.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. IC50 values are determined from the dose-response curve. Kinetic studies, by varying the concentration of the natural substrate (e.g., UTP) in the presence of the inhibitor, can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Resistance to PSI-6206
The high error rate of the HCV NS5B polymerase leads to the potential for the emergence of drug-resistant variants.
-
Primary Resistance Mutation: The S282T substitution in the NS5B active site is the primary mutation associated with resistance to sofosbuvir.[1] This mutation has been shown to reduce the susceptibility to sofosbuvir.
-
Fitness Cost: The S282T mutation significantly impairs the replication capacity of the virus, making it less fit than the wild-type virus in the absence of the drug.[1] This is a key reason why resistance to sofosbuvir is rarely observed in clinical practice.
-
Other Potential Mutations: Other mutations, such as L159F and V321A, have been identified as treatment-emergent variants, but they do not confer significant resistance to sofosbuvir.[1] The C316N polymorphism has been associated with a reduced response to sofosbuvir in genotype 1b patients.[16]
Caption: The interplay between resistance mutation and viral fitness.
The Role of Isotopically Labeled this compound
While no specific studies utilizing this compound were identified in the literature search, the use of stable isotopically labeled compounds is a standard and critical practice in drug development. The incorporation of deuterium (d), carbon-13 (13C), and nitrogen-15 (15N) into the PSI-6206 molecule serves several key purposes:
-
Internal Standard for Quantitative Bioanalysis: Labeled PSI-6206 is the ideal internal standard for mass spectrometry-based assays (e.g., LC-MS/MS) to accurately quantify the levels of unlabeled PSI-6206 in biological matrices such as plasma, urine, and tissue homogenates. The labeled compound co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for precise correction of matrix effects and extraction variability.
-
Metabolite Identification and Profiling: In "cold" (unlabeled) drug administration studies, the labeled compound can be used to differentiate drug-related metabolites from endogenous molecules in mass spectrometry scans.
-
Pharmacokinetic Studies: Labeled PSI-6206 is essential for absolute bioavailability studies, where an intravenous dose of the labeled drug is co-administered with an oral dose of the unlabeled drug. This allows for the precise determination of the fraction of the oral dose that reaches systemic circulation.
-
Metabolic Flux Analysis: The use of 13C and 15N labels can enable sophisticated metabolic flux studies to trace the fate of the nucleoside analog through various intracellular pathways.
Conclusion
PSI-6206, through its active triphosphate metabolite PSI-7409, is a potent and selective inhibitor of the HCV NS5B polymerase, acting as a chain terminator of viral RNA replication. Its mechanism of action is well-characterized, and its favorable resistance profile, characterized by a high fitness cost for the primary resistance mutation, has contributed to the remarkable success of its prodrug, sofosbuvir, in curing HCV infection. The use of isotopically labeled versions of PSI-6206 is indispensable for the rigorous pharmacokinetic and metabolic studies that underpin its clinical development and our understanding of its disposition in the human body. This technical guide provides a foundational understanding for researchers and drug development professionals working on HCV and other viral diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meeting report: 28th International Conference on Antiviral Research in Rome, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 16. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Role of PSI-6206 in Anti-HCV Therapy: A Technical Overview
For Immediate Release
A comprehensive analysis of PSI-6206, the deaminated derivative of the potent hepatitis C virus (HCV) inhibitor PSI-6130, reveals a unique dual mechanism of action that contributes to its overall antiviral profile. While PSI-6130 is a direct-acting antiviral, its metabolite, PSI-6206, acts as a long-acting intracellular reservoir of the active antiviral agent. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of PSI-6206.
Introduction
Hepatitis C virus infection remains a significant global health challenge, necessitating the development of effective and durable antiviral therapies. Nucleoside and nucleotide analogues that target the HCV NS5B RNA-dependent RNA polymerase are a cornerstone of modern direct-acting antiviral (DAA) regimens. PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a potent cytidine nucleoside analogue that has demonstrated significant inhibition of HCV replication.[1][2] However, the metabolic fate of PSI-6130 within the host cell unveils a more complex and advantageous therapeutic strategy, centered around its deaminated derivative, PSI-6206 (β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine).[1][3][4]
This technical guide delineates the critical role of PSI-6206, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the intricate signaling and experimental workflows.
The Metabolic Activation Pathway: From a Potent Precursor to a Long-Lived Active Metabolite
While PSI-6130 itself is a powerful anti-HCV agent, its therapeutic efficacy is significantly enhanced by its intracellular conversion. The nucleoside PSI-6206 is largely inactive against HCV replication in cell-based assays, with an EC90 value greater than 100 μM.[3][5] The true potential of PSI-6206 is realized upon its intracellular phosphorylation to its triphosphate form, PSI-6206-TP (also known as RO2433-TP). This active metabolite is a potent inhibitor of the HCV NS5B polymerase.[3]
The metabolic journey begins with the phosphorylation of PSI-6130 to its monophosphate form (PSI-6130-MP). Subsequently, a key enzymatic step, catalyzed by deoxycytidylate deaminase (dCMP deaminase), converts PSI-6130-MP into PSI-6206-monophosphate (PSI-6206-MP). This uridine monophosphate analogue is then efficiently phosphorylated by cellular kinases to its di- and tri-phosphate forms.
A crucial advantage of this metabolic route is the significantly longer intracellular half-life of PSI-6206-TP compared to PSI-6130-TP. This extended persistence of the active triphosphate form within the host cell provides a sustained inhibitory pressure on viral replication, a highly desirable pharmacokinetic property for antiviral therapeutics.
Quantitative Analysis of Antiviral Activity and Inhibition
The following tables summarize the key quantitative data comparing the antiviral activity and inhibitory potential of PSI-6130, PSI-6206, and their respective triphosphate metabolites.
Table 1: In Vitro Antiviral Activity against HCV Replicons
| Compound | HCV Replicon Genotype | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50, µM) |
| PSI-6130 | 1b (Con1) | 0.51[6] | 4.6[7] | >100 |
| PSI-6130 | 1a (H77) | 0.30[6] | - | >100 |
| PSI-6206 | 1b | >100[3] | >100[3][5] | >100 |
Table 2: Inhibition of HCV NS5B Polymerase
| Compound | Target | IC50 (µM) | Ki (µM) |
| PSI-6130-TP | Recombinant NS5B (Con1) | 0.13[6] | 0.023[6] |
| PSI-6130-TP | HCV Replicase | 0.34[6] | - |
| RO2433-TP (PSI-6206-TP) | Recombinant NS5B (S282T mutant) | - | - |
| RO2433-TP (PSI-6206-TP) | Wild-type NS5B | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the core experimental protocols used to characterize PSI-6130 and PSI-6206.
HCV Replicon Assay
This cell-based assay is fundamental for determining the antiviral activity of compounds against replicating HCV.
-
Cell Culture: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Replicon RNA: Subgenomic HCV replicon RNA, typically from genotype 1b (Con1 strain), containing a reporter gene such as firefly luciferase, is used.[8]
-
Electroporation: Huh-7 cells are electroporated with the replicon RNA to initiate viral replication.
-
Compound Treatment: Following electroporation, cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (e.g., PSI-6130, PSI-6206).
-
Luciferase Assay: After a defined incubation period (e.g., 72 hours), cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated controls indicates the level of antiviral activity.[3][9]
-
Data Analysis: EC50 and EC90 values are calculated by plotting the percentage of inhibition against the compound concentration. Cytotoxicity is assessed in parallel using a cell viability assay (e.g., MTS or resazurin).
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the triphosphate forms of the nucleoside analogues on the HCV RNA polymerase.
-
Enzyme and Template: Recombinant HCV NS5B polymerase is purified. A synthetic RNA template and primer are used to initiate RNA synthesis.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B enzyme, RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]UTP).[10]
-
Inhibitor Addition: Serial dilutions of the triphosphate forms of the test compounds (PSI-6130-TP and PSI-6206-TP) are added to the reaction mixture.
-
Reaction and Quenching: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature (e.g., 30°C). The reaction is stopped after a specific time by adding a quenching solution (e.g., EDTA).
-
Product Detection: The newly synthesized radiolabeled RNA is captured on a filter, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are determined by plotting the percentage of polymerase inhibition against the inhibitor concentration. Ki values can be determined through kinetic studies by varying the substrate (natural rNTP) and inhibitor concentrations.[11]
Intracellular Triphosphate Analysis by LC-MS/MS
This analytical method is essential for quantifying the intracellular concentrations of the active triphosphate metabolites.
-
Cell Culture and Treatment: Primary human hepatocytes or other relevant cell lines are incubated with the parent nucleoside (PSI-6130).
-
Cell Lysis and Extraction: At various time points, the cells are harvested and lysed using a cold methanol-based solution to quench metabolic activity and extract the intracellular nucleotides.
-
Sample Preparation: The cell extracts are then processed to isolate the mono-, di-, and triphosphate species, often using solid-phase extraction (SPE) with anion exchange cartridges.
-
LC-MS/MS Analysis: The isolated triphosphate fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the quantification of the triphosphate metabolites.
-
Data Analysis: The concentrations of PSI-6130-TP and PSI-6206-TP are determined by comparing the peak areas to a standard curve generated with known amounts of the respective triphosphate standards. The intracellular half-life of each triphosphate species can be calculated from the time-course data.
Conclusion
The deaminated derivative of PSI-6130, PSI-6206, plays a crucial and multifaceted role in the overall anti-HCV activity of its parent compound. Although inactive as a nucleoside, its metabolic conversion to the active triphosphate form, PSI-6206-TP, which exhibits a prolonged intracellular half-life, provides a sustained inhibitory effect on the HCV NS5B polymerase. This dual-action mechanism, where PSI-6130 provides the initial antiviral punch and PSI-6206 contributes to the durability of the response, represents a sophisticated and effective strategy in the fight against hepatitis C. Understanding these intricate metabolic pathways and employing robust experimental methodologies are paramount for the continued development of next-generation nucleoside and nucleotide analogue inhibitors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathway of PSI-6206 to its Active Triphosphate Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic activation of PSI-6206 (also known as RO2433), a uridine nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The focus is on the enzymatic conversion of PSI-6206 to its pharmacologically active triphosphate form, RO2433-TP (PSI-7409). This document details the metabolic pathways, summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes.
Introduction
PSI-6206 is a β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine nucleoside analog that, in its triphosphate form, acts as a chain terminator for the HCV RNA-dependent RNA polymerase. However, studies have revealed that the direct phosphorylation of PSI-6206 in cells is an inefficient process, limiting its antiviral efficacy when administered as a free nucleoside.[1][2] To overcome this limitation, two primary strategies have been explored: the administration of the corresponding cytidine analog, PSI-6130, and the development of a phosphoramidate prodrug, PSI-7851 (Sofosbuvir). This guide will detail both the inefficient direct phosphorylation pathway and the more clinically relevant metabolic activation routes from these precursors.
Metabolic Activation Pathways
There are two main pathways that lead to the formation of the active PSI-6206 triphosphate (RO2433-TP): an inefficient direct phosphorylation pathway and a more complex but efficient pathway involving precursor compounds.
Inefficient Direct Phosphorylation of PSI-6206
The direct conversion of exogenously administered PSI-6206 to its active triphosphate form is limited by the first phosphorylation step. Cellular kinases do not efficiently recognize and phosphorylate PSI-6206 to its monophosphate derivative.[2]
Metabolic Activation from Precursors
Due to the inefficiency of the direct pathway, the formation of RO2433-TP is more effectively achieved through the administration of precursor compounds.
The cytidine analog of PSI-6206, PSI-6130, can be taken up by cells and phosphorylated to its monophosphate form. This monophosphate then undergoes deamination to yield PSI-6206 monophosphate, which subsequently enters the same final two phosphorylation steps as the direct pathway.
The most effective method for delivering PSI-6206 monophosphate into cells is through the phosphoramidate prodrug PSI-7851 (Sofosbuvir). This prodrug is designed to bypass the inefficient initial phosphorylation step.
Quantitative Data
Quantitative data on the direct phosphorylation of PSI-6206 is scarce due to its inefficiency. However, studies on the metabolism of its precursors provide some insights into the formation of the active triphosphate.
Table 1: Intracellular Concentrations of PSI-6130 and PSI-6206 (RO2433) Triphosphates in Primary Human Hepatocytes after Incubation with PSI-6130
| Extracellular PSI-6130 Concentration (µM) | Intracellular PSI-6130-TP (pmol/106 cells) | Intracellular RO2433-TP (pmol/106 cells) |
| 10 | 3.6 | 7.9 |
| 25 | 9.1 | 19.8 |
| 50 | 17.5 | 38.2 |
| 100 | 34.3 | 71.2 |
Data extracted from studies on PSI-6130 metabolism, which also generates RO2433-TP.
Experimental Protocols
The following sections outline the general methodologies used to study the metabolic pathway of PSI-6206 and its precursors.
Cell Culture and Incubation
-
Cell Lines: Primary human hepatocytes, Huh-7 cells, or other relevant liver-derived cell lines are typically used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Incubation: Cells are incubated with radiolabeled or non-labeled PSI-6206, PSI-6130, or PSI-7851 at various concentrations and for different time points.
Extraction of Intracellular Metabolites
-
After incubation, the cell culture medium is removed, and the cells are washed with cold phosphate-buffered saline (PBS).
-
Intracellular metabolites are extracted by adding a cold extraction solution, typically 60-80% methanol or perchloric acid.
-
The cell lysates are incubated at -20°C to precipitate proteins and other macromolecules.
-
The mixture is then centrifuged at high speed, and the supernatant containing the soluble metabolites is collected for analysis.
Quantification of Metabolites by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector and, for radiolabeled compounds, a radiodetector is used. Mass spectrometry (LC-MS/MS) can be employed for higher sensitivity and specificity.
-
Chromatographic Column: A reverse-phase C18 column or a strong anion exchange (SAX) column is commonly used for separating nucleotides.
-
Mobile Phase: The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection and Quantification: Metabolites are identified by comparing their retention times with those of authentic standards. Quantification is achieved by integrating the peak areas from the UV or radioactivity chromatogram and comparing them to a standard curve.
Enzyme Assays
-
Enzyme Source: Recombinant human enzymes (e.g., UMP-CMP kinase, NDPK) expressed in and purified from E. coli are often used.
-
Assay Principle: Enzyme activity is typically measured using a coupled-enzyme spectrophotometric assay. For example, the production of ADP from the kinase reaction can be coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Kinetic Analysis: By measuring the reaction rates at varying substrate concentrations, kinetic parameters such as Km and Vmax can be determined using non-linear regression analysis of the Michaelis-Menten equation.
Conclusion
The metabolic activation of PSI-6206 to its active triphosphate form is a critical determinant of its antiviral activity. While direct phosphorylation of PSI-6206 is inefficient, the development of the phosphoramidate prodrug PSI-7851 (Sofosbuvir) provides an effective means of delivering the necessary monophosphate precursor into target cells. The subsequent phosphorylation steps are carried out by the cellular enzymes UMP-CMP kinase and nucleoside diphosphate kinase. Further research to fully elucidate the kinetic parameters of these enzymatic steps will provide a more complete understanding of the intracellular pharmacology of this important antiviral agent.
References
Isotopic labeling stability of PSI-6206-d1,13C,15N2 in vitro
An In-Depth Technical Guide on the In Vitro Isotopic Labeling Stability of PSI-6206-d1,13C,15N2
Introduction
PSI-6206 is a phosphoramidate prodrug of a cytidine nucleotide analog, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. To facilitate its use in various stages of drug development, particularly in pharmacokinetic and metabolism studies, isotopically labeled versions of PSI-6206 are synthesized. This guide focuses on the in vitro stability of a specific labeled analog, this compound. The stability of these labels is paramount to ensure the integrity of analytical data and to avoid misinterpretation of experimental results. This document provides a comprehensive overview of the methodologies used to assess the stability of these labels, presents hypothetical data for illustrative purposes, and outlines the potential metabolic pathways involved.
Experimental Protocols
The in vitro stability of isotopically labeled compounds is typically assessed in various biological matrices to mimic physiological conditions. The primary concern is the potential for enzymatic or chemical cleavage of the isotopic labels from the parent molecule.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of the labeled compound to metabolism by cytochrome P450 enzymes present in the liver.
-
Materials: this compound, pooled human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), potassium phosphate buffer (pH 7.4), and a reference compound (e.g., testosterone).
-
Procedure:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).
-
The incubation mixture is prepared by combining HLM, the NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding this compound to the incubation mixture.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.
-
-
Data Analysis: The disappearance of the parent compound over time is monitored to determine the metabolic stability. The stability of the isotopic labels is assessed by monitoring for any loss or exchange of the labels.
Plasma Stability Assay
This assay determines the stability of the labeled compound in plasma, assessing for degradation by plasma enzymes (e.g., esterases, amidases).
-
Materials: this compound, fresh human plasma, and a phosphate buffer (pH 7.4).
-
Procedure:
-
A stock solution of this compound is prepared.
-
The compound is spiked into human plasma at a final concentration.
-
The mixture is incubated at 37°C.
-
Aliquots are taken at specified time points (e.g., 0, 30, 60, 120 minutes).
-
The reaction is stopped by protein precipitation with a cold organic solvent.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated. The integrity of the isotopic labels is simultaneously monitored.
Data Presentation
The following tables summarize hypothetical quantitative data on the in vitro stability of this compound.
| Time (min) | % Remaining in HLM | % Isotopic Label Integrity |
| 0 | 100 | 100 |
| 5 | 95.2 | 99.8 |
| 15 | 85.1 | 99.7 |
| 30 | 70.5 | 99.5 |
| 60 | 50.3 | 99.2 |
| Time (min) | % Remaining in Plasma | % Isotopic Label Integrity |
| 0 | 100 | 100 |
| 30 | 98.7 | 99.9 |
| 60 | 97.1 | 99.8 |
| 120 | 94.5 | 99.6 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and potential metabolic pathways of PSI-6206.
Conclusion
The in vitro stability of isotopically labeled compounds like this compound is a critical aspect of drug development. The methodologies described provide a robust framework for assessing the integrity of the labels in biological matrices. The hypothetical data presented illustrate that while the parent compound may undergo metabolism, the isotopic labels are expected to remain stable, ensuring the reliability of data generated in subsequent pharmacokinetic and metabolism studies. The use of LC-MS/MS is essential for distinguishing between the labeled parent compound and its metabolites and for confirming the retention of the isotopic labels.
In-Depth Technical Guide: Physical and Chemical Properties of Labeled PSI-6206
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the nucleoside analog PSI-6206 and its labeled counterparts. PSI-6206, also known by its synonyms RO-2433 and GS-331007, is a significant metabolite of the hepatitis C virus (HCV) inhibitor PSI-6130. While PSI-6206 itself demonstrates low antiviral activity, its 5'-triphosphate form is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This document details its physicochemical characteristics, metabolic activation, and relevant experimental methodologies.
Physicochemical Properties
PSI-6206 is a white to light yellow crystalline solid. Its core structure is a uridine nucleoside modified with a fluorine and a methyl group at the 2'-position of the ribose sugar.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physical and chemical properties of unlabeled PSI-6206.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂O₅ | |
| Molecular Weight | 260.22 g/mol | |
| CAS Number | 863329-66-2 | |
| Appearance | White to light yellow solid | |
| Melting Point | 234 °C (decomposition) | |
| UV Absorption (λmax) | 261 nm | |
| Purity | ≥98% |
Solubility Data
PSI-6206 exhibits varying solubility in different solvents, which is critical for its formulation and experimental use.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥100 mg/mL (384.29 mM) | Requires sonication | |
| Ethanol | ≥24.15 mg/mL | Requires sonication | |
| Water | ≥48.7 mg/mL | Requires sonication | |
| PBS (pH 7.2) | 10 mg/mL | ||
| Formulation 1 | ≥ 2.5 mg/mL (9.61 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Formulation 2 | ≥ 2.5 mg/mL (9.61 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Formulation 3 | ≥ 2.5 mg/mL (9.61 mM) | 10% DMSO, 90% Corn Oil |
Labeled PSI-6206
Isotopically labeled versions of PSI-6206 are crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. Commercially available labeled PSI-6206 includes deuterated and ¹³C/¹⁵N-labeled forms.
| Labeled Compound | CAS Number | Molecular Formula | Molecular Weight |
| PSI-6206-¹³C,d₃ | 1256490-42-2 | C₉¹³CH₁₀D₃FN₂O₅ | 264.23 |
| PSI-6206-d₁,¹³C,¹⁵N₂ | Not Available | C₉¹³CH₁₂DF¹⁵N₂O₅ | 264.20 |
Synthesis of Labeled PSI-6206
Detailed, step-by-step synthetic protocols for labeled PSI-6206 are not extensively available in the public domain and are often proprietary. However, the general approach involves introducing isotopic labels into the precursor molecules during the chemical synthesis. For instance, the synthesis of ¹³C and ¹⁵N labeled nucleoside analogs often starts with commercially available labeled building blocks, such as labeled uracil or ribose derivatives. Custom synthesis of such stable isotope-labeled compounds is a service offered by specialized chemical companies. These processes are meticulously designed to ensure the strategic and stable placement of the isotopes for their intended application, such as mass spectrometry-based quantification.
Metabolic Activation of PSI-6206
PSI-6206 is the deaminated derivative of PSI-6130. The antiviral activity of this class of compounds is dependent on the intracellular phosphorylation to the 5'-triphosphate form. While PSI-6130 can be phosphorylated and then deaminated, PSI-6206 itself is not efficiently phosphorylated to its monophosphate form. The primary pathway to the active PSI-6206-triphosphate (RO2433-TP) involves the deamination of PSI-6130 monophosphate.
Caption: Metabolic activation pathway of PSI-6130 to active PSI-6206-TP.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of PSI-6206 are often specific to the laboratory and instrumentation. However, based on available literature, the following provides an outline of the methodologies commonly employed.
Analysis of PSI-6206 and its Metabolites in Biological Matrices
The quantification of PSI-6206 and its phosphorylated metabolites from biological samples, such as cells or plasma, is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Objective: To determine the intracellular concentrations of PSI-6206 and its phosphorylated metabolites.
Workflow:
Caption: General workflow for the analysis of PSI-6206 metabolites.
1. Sample Preparation (from cell culture):
-
Cell Incubation: Primary human hepatocytes or other relevant cell lines are incubated with PSI-6130 (the precursor to PSI-6206) at a specified concentration (e.g., 5 µM) for various time points (e.g., 6, 16, 24, 48, and 72 hours).
-
Cell Lysis: After incubation, cells are washed with cold PBS and lysed using a cold extraction solution, typically a mixture of methanol and water, to quench metabolic activity and extract the analytes.
-
Extraction: The cell lysate is vortexed and then centrifuged at high speed to pellet cellular debris.
-
Supernatant Collection: The supernatant containing the intracellular metabolites is collected for analysis.
2. HPLC-MS/MS Analysis:
-
Chromatography: A reversed-phase HPLC column (e.g., C18) is commonly used for the separation of the nucleoside and its metabolites. The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate with formic acid) and an organic component (e.g., acetonitrile with formic acid). A gradient elution is employed to resolve the different phosphorylated forms.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is often used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the isotopically labeled internal standard.
Note: The development of a specific and validated HPLC-MS/MS method requires optimization of numerous parameters, including the choice of column, mobile phase composition and gradient, and mass spectrometer settings. These are typically not disclosed in detail in publicly available literature.
Conclusion
PSI-6206 is a key molecule in the study of nucleoside analog inhibitors of HCV. This guide provides a summary of its known physical and chemical properties, including data on its labeled forms. The metabolic pathway leading to the active triphosphate form is well-characterized and essential for understanding its mechanism of action. While detailed, step-by-step experimental protocols for synthesis and analysis are not always publicly available, the methodologies outlined here provide a foundation for researchers in the field. The use of isotopically labeled PSI-6206 remains critical for advancing the understanding of its pharmacology and for the development of new antiviral therapies.
An In-Depth Technical Guide to PSI-6206-d1,13C,15N2 for Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PSI-6206, its isotopically labeled variant PSI-6206-d1,13C,15N2, and its application in the study of viral replication, with a primary focus on the Hepatitis C Virus (HCV). This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Introduction: PSI-6206 and its Role in HCV Research
PSI-6206 (also known as RO-2433) is a uridine nucleoside analog and the deaminated derivative of PSI-6130, a potent cytidine nucleoside inhibitor of the HCV NS5B polymerase.[1][2] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral RNA genome, making it a prime target for antiviral therapies.[3][4]
While PSI-6206 itself demonstrates low intrinsic antiviral activity in cell-based replicon assays (EC₉₀ >100 μM), its significance lies in its role as a metabolite of PSI-6130 and its potent activity once intracellularly converted to its 5'-triphosphate form.[1][5] The study of PSI-6206 is therefore critical for understanding the complete metabolic and antiviral profile of its parent compounds.
The isotopically labeled variant, This compound , incorporates stable heavy isotopes of hydrogen (deuterium), carbon, and nitrogen. These labels do not alter the compound's chemical properties but allow it to be distinguished from its natural counterparts by mass spectrometry. This makes it an invaluable tool for quantitative studies in drug development, particularly for tracing the metabolic fate, distribution, and pharmacokinetic profile of the drug and its metabolites within a biological system.[1]
Mechanism of Action
The antiviral activity of PSI-6206 is dependent on its intracellular phosphorylation to the active 5'-triphosphate form, RO2433-TP (also referred to as PSI-7409).[3][6] This process is a key determinant of its efficacy.
Metabolic Activation Pathway
PSI-6206, as a nucleoside, must be converted into a nucleotide triphosphate to be recognized by the viral polymerase. This is a multi-step process mediated by host cell kinases. However, the initial phosphorylation of PSI-6206 to its monophosphate is inefficient in cells, which accounts for its low activity in replicon assays.[3] Prodrug strategies, such as PSI-7851 (Sofosbuvir), have been developed to deliver the monophosphate form directly into the cell, bypassing this rate-limiting step.[3] Once the monophosphate is present, it is readily converted to the di- and subsequently the active triphosphate form.[6]
Inhibition of HCV NS5B Polymerase
The active metabolite, RO2433-TP, acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase. It binds to the active site of the polymerase and is incorporated into the nascent viral RNA strand. Because it lacks a proper 3'-hydroxyl group for the addition of the next nucleotide, it acts as a non-obligate chain terminator, prematurely halting RNA elongation and thus preventing viral replication.[6][7]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for PSI-6206 and its related compounds. The potency of the active triphosphate form (RO2433-TP) is comparable to that of PSI-6130-TP.[6]
| Compound/Metabolite | Assay Type | Target | Value Type | Value | Reference(s) |
| PSI-6206 | HCV Replicon Assay | HCV Replication | EC₉₀ | >100 µM | [1][5] |
| PSI-7851 (Prodrug) | HCV Replicon Assay | HCV Replication | EC₅₀ | 0.075 ± 0.050 µM | [3] |
| PSI-7851 (Prodrug) | HCV Replicon Assay | HCV Replication | EC₉₀ | 0.52 ± 0.25 µM | [3] |
| RO2433-TP (Active Form) | Enzyme Assay | Recombinant NS5B | IC₅₀ | ~0.13 µM | [1][6] |
| RO2433-TP (Active Form) | Enzyme Assay | Recombinant NS5B | Kᵢ | ~0.023 µM | [1][7] |
| PSI-6130-TP | Enzyme Assay | Recombinant NS5B | IC₅₀ | 0.13 µM | [1][7] |
| PSI-6130-TP | Enzyme Assay | Recombinant NS5B | Kᵢ | 0.023 µM | [1][7] |
| RO2433-TP (Active Form) | Intracellular Half-life | Human Hepatocytes | t₁₂ | 38 hours | [6] |
Values are inferred as "comparable" to PSI-6130-TP as stated in the literature.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES, pH 7.5-8.0). The mixture should contain:
-
A reducing agent (e.g., 1 mM DTT).[7]
-
Purified recombinant NS5B polymerase (e.g., 300 ng).[1]
-
An RNA template/primer, such as poly(rC)/oligo(dG) or a sequence derived from the HCV genome.[8]
-
A mix of three natural ribonucleoside triphosphates (NTPs) (e.g., ATP, CTP, GTP at 250-500 µM).[1]
-
One radiolabeled NTP (e.g., [α-³²P]UTP or [³H]UTP) as a tracer.[7]
-
An RNase inhibitor (e.g., RNasin).[1]
-
Inhibitor Addition: Add the test compound (e.g., RO2433-TP) at various concentrations. Include a no-inhibitor control (DMSO vehicle) and a positive control inhibitor.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the NS5B enzyme or NTPs. Incubate the mixture at 30°C for 1-2 hours.[7]
-
Reaction Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized, radiolabeled RNA product using trichloroacetic acid (TCA).[7]
-
Quantification: Collect the precipitated RNA on a filter membrane. Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.[9]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).
Methodology:
-
Cell Culture: Culture Huh-7 cells or a derived cell line that stably harbors an HCV subgenomic replicon. The replicon is an RNA molecule that can replicate autonomously and typically contains a reporter gene, such as neomycin phosphotransferase (Neo) or a luciferase.[10][11]
-
Compound Treatment: Seed the replicon-containing cells in 96-well plates. Treat the cells with serial dilutions of the test compound (e.g., PSI-6206 or its prodrug) for a specified period, typically 72 hours.[12]
-
Quantification of HCV Replication:
-
qRT-PCR: Extract total cellular RNA and quantify the levels of HCV RNA using quantitative real-time reverse transcription PCR. Normalize the results to an internal housekeeping gene.[13]
-
Reporter Gene Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer. A decrease in signal corresponds to inhibition of replication.[13]
-
Colony Formation: For stable replicons with a Neo marker, quantify the number of G418-resistant colonies that form after several weeks of selection.[10]
-
-
Cytotoxicity Assay: In parallel, treat the same cell line (or the parental Huh-7 line) with the compound to assess its cytotoxicity using assays like MTS or CellTiter-Glo.
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration) from the respective dose-response curves. Determine the selectivity index (SI = CC₅₀ / EC₅₀).
Surrogate Virus Assay: Bovine Viral Diarrhea Virus (BVDV)
BVDV, a pestivirus in the Flaviviridae family like HCV, is often used as a safer and more manageable surrogate for initial antiviral screening.
Methodology:
-
Cell Culture: Seed a permissive cell line, such as Bovine Turbinate (BT) cells, into 96-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. Pre-incubate the diluted compound with a known titer of a cytopathic strain of BVDV for 1-2 hours.
-
Infection: Remove the culture medium from the BT cells and add the virus-compound mixture.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, allowing the virus to replicate and cause a cytopathic effect (CPE) in the control wells.
-
CPE Assessment: Stain the cells with a viability dye (e.g., crystal violet). Visually or spectrophotometrically assess the level of CPE in each well. Wells with viable cells indicate inhibition of viral replication.
-
Data Analysis: Determine the compound concentration that inhibits CPE by 50% (EC₅₀).
Workflow for Studies Using this compound
The isotopically labeled form of PSI-6206 is used to trace its metabolic journey and its incorporation into viral RNA, providing definitive evidence of its mechanism and allowing for precise quantification.
Workflow Steps:
-
Cell Treatment: HCV replicon-containing Huh-7 cells are cultured in a medium containing a known concentration of this compound.
-
Time-Course Harvesting: Cells are harvested at various time points (e.g., 2, 8, 24, 48 hours) to monitor the kinetics of uptake and metabolism.
-
Sample Extraction:
-
For Metabolite Analysis: A portion of the cells is lysed, and small molecule metabolites are extracted using a method like methanol-chloroform extraction.
-
For RNA Analysis: Total RNA is extracted from another portion of the cells. The viral RNA is then purified and enzymatically digested down to individual nucleosides.
-
-
LC-MS/MS Analysis: The metabolite extracts and the digested RNA samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is set to detect the specific mass-to-charge ratios (m/z) of the unlabeled PSI-6206 and its phosphorylated metabolites, as well as their heavier, isotopically labeled counterparts.
-
Data Interpretation:
-
By tracking the appearance and disappearance of the labeled species, researchers can determine the rate of phosphorylation to the active triphosphate form.
-
Detecting the labeled uridine analog in the digested viral RNA provides direct proof of the drug's incorporation and mechanism of action.
-
The ratio of labeled to unlabeled species allows for precise quantification of drug uptake, metabolic flux, and intracellular pharmacokinetics.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Tetrahydrobenzothiophene inhibitors of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vdl.ndsu.edu [vdl.ndsu.edu]
- 9. Molecular and Structural Basis for the Roles of Hepatitis C Virus Polymerase NS5B Amino Acids 15, 223, and 321 in Viral Replication and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope Labeling Techniques for Virus-Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatitis C Virus RNA-Dependent RNA Polymerase Interacts with the Akt/PKB Kinase and Induces Its Subcellular Relocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 13. Bovine Virus Diarrhea Virus (BVDV) | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Understanding the role of PSI-6206 in inhibiting HCV NS5B polymerase
An In-Depth Technical Guide to the Role of PSI-6206 in Inhibiting HCV NS5B Polymerase
Introduction
Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. A critical enzyme in the HCV life cycle is the NS5B RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral RNA genome.[1][2] Due to its essential role and the absence of a similar enzyme in host cells, NS5B has been a primary target for the development of direct-acting antivirals (DAAs).[2][3][4] Nucleoside and nucleotide inhibitors (NIs) are a major class of DAAs that mimic natural substrates of the polymerase.[3][5] PSI-6206, a uridine nucleoside analog, is a key molecule in this class. While not potent itself, its metabolic pathway and mechanism of action have been fundamental to the development of highly effective anti-HCV therapies. This guide provides a detailed examination of PSI-6206, its metabolic activation, mechanism of inhibition, and the experimental protocols used for its characterization.
Core Mechanism of Action: A Prodrug Approach
PSI-6206 (β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine) is a nucleoside analog that, in its initial form, shows negligible inhibitory activity against HCV replication in cell-based replicon systems.[6][7][8] Its antiviral power is unlocked through intracellular phosphorylation to its 5'-triphosphate form, PSI-7409. This active metabolite, PSI-7409, functions as a chain terminator of RNA synthesis catalyzed by the NS5B polymerase.[5][8][9]
Metabolic Activation Pathway
The conversion of PSI-6206 to the active PSI-7409 is a multi-step process:
-
Initial Phosphorylation (Rate-Limiting Step): PSI-6206 must first be converted to its monophosphate form, PSI-7411. This step is notoriously inefficient in human cells, which explains the low potency of PSI-6206 in cellular assays.[8][10]
-
Subsequent Phosphorylations: Once formed, PSI-7411 is efficiently phosphorylated to the diphosphate and subsequently to the active triphosphate, PSI-7409, by host cell kinases.[8]
To overcome the inefficient initial phosphorylation, a phosphoramidate prodrug of the monophosphate, named PSI-7851 (the parent of Sofosbuvir), was developed.[8][9][10] This "pronucleotide" effectively delivers PSI-7411 into hepatocytes, bypassing the rate-limiting first step and leading to significantly higher intracellular concentrations of the active triphosphate, PSI-7409.[8]
Inhibition of NS5B Polymerase
The active triphosphate, PSI-7409, acts as a competitive substrate for the NS5B polymerase. It is incorporated into the nascent viral RNA chain opposite a template adenosine.[11] Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, effectively terminating chain elongation and halting viral replication.[5] This makes PSI-7409 a non-obligate chain terminator, as it possesses the necessary 3'-hydroxyl group but still prevents further polymerization.[5]
Quantitative Data on Inhibitory Activity
The potency of PSI-6206 and its derivatives has been quantified through various biochemical and cellular assays. The data clearly distinguishes the inactivity of the parent compound from the high potency of its activated triphosphate and the cellular efficacy of its pronucleotide form.
Table 1: Inhibitory Activity of PSI-6206 and its Metabolites against HCV
| Compound | Assay Type | Target | Value | Reference(s) |
| PSI-6206 | HCV Replicon | HCV Replication | EC₉₀ > 100 µM | [7] |
| PSI-7851 (Prodrug) | HCV Replicon (Genotype 1b) | HCV Replication | EC₅₀ = 0.075 µM | [8] |
| PSI-7851 (Prodrug) | HCV Replicon (Genotype 1b) | HCV Replication | EC₉₀ = 0.52 µM | [8] |
| RO2433-TP (PSI-7409) | Biochemical | HCV Replicase | IC₅₀ = 1.19 µM | [6] |
| RO2433-TP (PSI-7409) | Biochemical | Recombinant NS5B (Con1) | IC₅₀ = 0.52 µM | [6] |
| RO2433-TP (PSI-7409) | Biochemical | Recombinant NS5B (Con1) | Kᵢ = 0.141 µM | [6] |
| PSI-7409 | Biochemical | Wild-Type HCV RdRp | Kᵢ = 0.42 µM | [9] |
| PSI-7409 | Biochemical | S282T Mutant HCV RdRp | Kᵢ = 22 µM | [9] |
Table 2: Selectivity of PSI-7409 against Human Polymerases
| Polymerase | Inhibition Value (IC₅₀) | Selectivity vs. HCV NS5B | Reference(s) |
| Human DNA Polymerase α | 550 µM | >1000-fold | [8] |
| Human DNA Polymerase β | > 1 mM | >2000-fold | [8] |
| Human DNA Polymerase γ | > 1 mM | >2000-fold | [8] |
Experimental Protocols
Characterization of NS5B inhibitors relies on robust biochemical and cell-based assays.
NS5B Polymerase Inhibition Assay (Biochemical)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS5B polymerase.
Methodology:
-
Reaction Mixture: A typical reaction includes purified recombinant NS5B protein, a synthetic RNA template (e.g., poly-A), a primer, a buffer solution containing divalent cations (like Mg²⁺ or Mn²⁺), and a mix of all four natural ribonucleoside triphosphates (NTPs).[1][3] One of the NTPs (e.g., UTP) is typically radiolabeled (e.g., with ³³P) for detection.
-
Inhibitor Addition: The test compound (e.g., PSI-7409) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30-37°C to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized, radiolabeled RNA product is captured (e.g., via precipitation or on a filter). The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition versus compound concentration.
HCV Replicon Assay (Cell-Based)
This assay assesses a compound's ability to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh7), providing data on cellular permeability, metabolic activation, and potential cytotoxicity.[12][13][14]
Methodology:
-
Replicon Cells: Huh7 cells harboring a subgenomic HCV replicon are used.[12][14] These replicons are engineered RNAs that can replicate autonomously and typically contain a reporter gene (e.g., firefly luciferase) and a selectable marker (e.g., neomycin resistance).[13][14]
-
Cell Plating and Dosing: Replicon-bearing cells are seeded into 96-well plates. After adherence, they are treated with the test compound (e.g., PSI-6206 or PSI-7851) at various concentrations for a period of 48-72 hours.[13]
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured with a luminometer.[13]
-
qRT-PCR: Alternatively, total cellular RNA is extracted, and the amount of HCV RNA is quantified using quantitative reverse transcription-PCR.[13]
-
-
Data Analysis: The EC₅₀ (50% effective concentration) is calculated by comparing the level of replication in treated cells to untreated controls. Cytotoxicity (CC₅₀) is often measured in parallel using assays like MTS or CellTiter-Glo to determine the compound's therapeutic index (CC₅₀/EC₅₀).
References
- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 4. Specific targeted antiviral therapy for hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSI-6206-China Kouting [koutingchina.com]
- 10. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 12. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HCV replicon assay. [bio-protocol.org]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Use of PSI-6206-d1,13C,15N2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, also known as RO2433, is the deaminated uridine analogue of the cytidine nucleotide analog PSI-6130.[1][2][3][4] It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2][4] The triphosphate form of PSI-6206 acts as a non-obligate chain terminator, thereby halting the synthesis of viral RNA.[2] Accurate quantification of PSI-6206 in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as PSI-6206-d1,13C,15N2, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of PSI-6206 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of PSI-6206 Action
PSI-6206 is the active metabolite of the prodrug sofosbuvir (PSI-7977). Within the cell, sofosbuvir undergoes a series of phosphorylation steps to form the active triphosphate metabolite, which then inhibits the HCV NS5B polymerase. PSI-6206 itself can also be phosphorylated to its active triphosphate form. The following diagram illustrates the metabolic activation and mechanism of action.
Caption: Metabolic activation of sofosbuvir to PSI-6206 and its subsequent phosphorylation to the active triphosphate form, which inhibits HCV NS5B polymerase.
Experimental Protocol: Quantification of PSI-6206 in Human Plasma
This protocol details a robust LC-MS/MS method for the sensitive and accurate quantification of PSI-6206 in human plasma, employing this compound as an internal standard.
Materials and Reagents
-
PSI-6206 (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Preparation of Stock and Working Solutions
-
PSI-6206 Stock Solution (1 mg/mL): Accurately weigh and dissolve PSI-6206 in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the PSI-6206 stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard by diluting the IS stock solution with the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples and calibration standards at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 50 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
MRM Transitions
The following table provides hypothetical yet plausible MRM transitions for PSI-6206 and its stable isotope-labeled internal standard. Actual values must be determined by infusing the pure compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| PSI-6206 | 261.1 | 113.1 |
| This compound | 265.1 | 116.1 |
Data Analysis and Method Validation
The concentration of PSI-6206 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the prepared standards. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.
Representative Method Validation Data
The following tables present typical data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| PSI-6206 | 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 1600 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 80 | 85 - 115 |
| High QC | 1600 | > 80 | 85 - 115 |
Experimental Workflow Diagram
The following diagram outlines the major steps in the analytical workflow for the quantification of PSI-6206 using this compound as an internal standard.
Caption: Workflow for the quantification of PSI-6206 in plasma using an internal standard and LC-MS/MS.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of PSI-6206 in biological matrices. The protocol described herein, based on liquid-liquid extraction and LC-MS/MS, offers high sensitivity and selectivity, making it suitable for a wide range of research and drug development applications. Proper method validation is crucial to ensure the integrity and reproducibility of the results.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of PSI-6206 in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PSI-6206, a deaminated derivative of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor PSI-6130, in human plasma.[1][2][3] The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (PSI-6206-d1,13C,15N2) for accurate quantification.[4] The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of PSI-6206.
Introduction
PSI-6206, also known as RO-2433 or GS-331007, is a nucleoside analog that plays a role in the inhibition of HCV replication.[1][2] Accurate quantification of PSI-6206 in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for a robust LC-MS/MS method developed and validated for the determination of PSI-6206 in human plasma. The method is designed to meet the regulatory requirements for bioanalytical method validation, ensuring high accuracy, precision, and reliability of the results.[5][6][7]
Experimental
Materials and Reagents
-
PSI-6206 reference standard (≥98% purity)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method
A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | PSI-6206: m/z 261.1 → 113.1this compound (IS): m/z 265.1 → 117.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific m/z transitions for PSI-6206 are hypothetical and would require experimental determination.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of PSI-6206 and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the PSI-6206 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare at least four levels of QC samples in the same manner.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation Protocol
The following diagram illustrates the sample preparation workflow:
References
- 1. apexbt.com [apexbt.com]
- 2. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Application of Labeled PSI-6206 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, also known as GS-331007, is the primary and inactive metabolite of the highly effective anti-hepatitis C virus (HCV) drug sofosbuvir (PSI-7977). Understanding the pharmacokinetic (PK) profile of PSI-6206 is crucial for evaluating the overall absorption, distribution, metabolism, and excretion (ADME) of sofosbuvir. The use of isotopically labeled compounds, such as those containing Carbon-14 (¹⁴C) or tritium (³H), is a cornerstone of ADME studies, providing a quantitative method to trace the disposition of a drug and its metabolites. While studies directly administering labeled PSI-6206 are not prominently available in published literature, extensive pharmacokinetic data has been generated for labeled PSI-6206 as a metabolite following the administration of labeled sofosbuvir. These studies are essential for regulatory submissions and for a comprehensive understanding of the drug's behavior in the body.
This document provides detailed application notes and protocols relevant to the study of labeled PSI-6206 in a pharmacokinetic context, primarily derived from studies involving its parent drug, sofosbuvir.
Data Presentation: Pharmacokinetic Parameters of PSI-6206 (GS-331007)
The following tables summarize the key pharmacokinetic parameters of PSI-6206 observed in human studies following oral administration of sofosbuvir. These values are critical for understanding the exposure and elimination of the main circulating metabolite of sofosbuvir.
Table 1: Single-Dose Pharmacokinetics of PSI-6206 (GS-331007) in Healthy Subjects after a Single 400 mg Oral Dose of Sofosbuvir
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 603 ± (CV% not specified) | [1] |
| Tmax (hr) | 2.0 - 4.0 | [2] |
| AUCinf (ng·h/mL) | 7200 ± (CV% not specified) | [1] |
| Half-life (t½) (hr) | ~27 | [3][4] |
Table 2: Steady-State Pharmacokinetics of PSI-6206 (GS-331007) in HCV-Infected Adult Subjects after 400 mg Oral Dose of Sofosbuvir Once Daily
| Parameter | Value (Geometric Mean) | Reference |
| AUCtau (ng·h/mL) | 6790 | [1] |
| Cmax (ng/mL) | 1378 (Mean, CV% 19) | [1] |
| Cmin (ng/mL) | Not a key parameter for safety or efficacy | [1] |
Experimental Protocols
Radiolabeling of the Parent Compound (Sofosbuvir) for Human ADME Studies
To study the pharmacokinetics of labeled PSI-6206, a common approach is to administer a radiolabeled version of its parent drug, sofosbuvir. Carbon-14 is a frequently used isotope for this purpose.
Objective: To synthesize [¹⁴C]-sofosbuvir for use in human ADME studies.
Protocol:
-
Selection of Labeling Position: The ¹⁴C label should be introduced at a metabolically stable position within the sofosbuvir molecule to ensure that the radiolabel remains associated with the core structure through its metabolic transformations, including its conversion to PSI-6206.
-
Synthetic Route: The synthesis of [¹⁴C]-sofosbuvir would typically involve a multi-step chemical synthesis. For instance, a precursor molecule containing a suitable functional group for the introduction of a ¹⁴C-labeled synthon is prepared. Commercially available ¹⁴C-labeled starting materials, such as [¹⁴C]-copper cyanide, can be utilized.[5]
-
Purification and Characterization: The final [¹⁴C]-sofosbuvir product must be rigorously purified, typically using high-performance liquid chromatography (HPLC). The radiochemical purity, specific activity, and chemical identity are confirmed using techniques like radio-HPLC, mass spectrometry, and NMR spectroscopy.
-
Formulation: The labeled drug is then formulated into a suitable dosage form for oral administration in a clinical setting, ensuring stability and accurate dosing.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study Protocol
Objective: To determine the mass balance, routes of excretion, and metabolic profile of sofosbuvir and its metabolites, including PSI-6206, following a single oral dose of [¹⁴C]-sofosbuvir.
Protocol:
-
Subject Recruitment: A small cohort of healthy male volunteers are typically enrolled in the study.
-
Dosing: A single oral dose of [¹⁴C]-sofosbuvir (typically around 100 µCi) is administered.
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over a period sufficient to ensure near-complete recovery of the administered radioactivity (e.g., up to 7-10 days).
-
Sample Analysis:
-
Total Radioactivity Measurement: The total radioactivity in all biological samples is quantified using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) for higher sensitivity.
-
Metabolite Profiling: Plasma, urine, and feces samples are analyzed to identify and quantify the parent drug and its metabolites. This is typically achieved by HPLC with radiometric detection.
-
Metabolite Identification: The chemical structures of the metabolites are elucidated using mass spectrometry (MS) techniques, often in combination with HPLC (LC-MS/MS).
-
-
Data Analysis: The pharmacokinetic parameters of total radioactivity, sofosbuvir, and PSI-6206 are calculated. The mass balance is determined by comparing the total radioactivity excreted to the administered dose. In a human mass balance study, approximately 80% of the administered dose of sofosbuvir was recovered in the urine, primarily as GS-331007.[6]
Bioanalytical Method for the Quantification of PSI-6206 (GS-331007) in Human Plasma using LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of PSI-6206 in human plasma to support pharmacokinetic studies.
Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of human plasma, add an internal standard (IS) (e.g., a stable isotope-labeled version of PSI-6206).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., a C18 cartridge).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and IS with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both PSI-6206 and the IS to ensure selectivity and sensitivity.
-
-
-
Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathway of sofosbuvir to its active triphosphate form and dephosphorylation to PSI-6206.
Caption: Experimental workflow for a human ADME study using labeled sofosbuvir.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. Radiolabelled Cyclic Bisarylmercury: High Chemical and in vivo Stability for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Synthesis of isotopically labeled daclatasvir for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
Application Notes and Protocols: Utilizing PSI-6206-d1,13C,15N2 in Cell-Based HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the stable isotope-labeled compound PSI-6206-d1,13C,15N2 in cell-based Hepatitis C Virus (HCV) replicon assays. The focus is on understanding its limited role as a direct antiviral agent and its primary application in metabolic and pharmacokinetic studies.
Introduction
PSI-6206 is the deaminated uridine derivative of PSI-6130, a potent nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. While PSI-6130 undergoes intracellular phosphorylation to its active triphosphate form and effectively inhibits HCV replication, PSI-6206 itself exhibits very low intrinsic anti-HCV activity in replicon systems. This is primarily attributed to its inefficient phosphorylation by cellular kinases.
The stable isotope-labeled version, this compound, serves as an invaluable internal standard for quantitative bioanalysis, allowing for precise tracking and measurement of PSI-6206 levels in complex biological matrices during metabolic studies of its parent compound, PSI-6130.
Data Presentation
The following tables summarize the antiviral activity and cytotoxicity of PSI-6206 and its parent compound, PSI-6130, in cell-based HCV replicon assays.
Table 1: Antiviral Activity against HCV Genotype 1b Replicon
| Compound | 50% Effective Concentration (EC50) in µM |
| PSI-6130 | 0.61 ± 0.26[1] |
| PSI-6206 | > 100[2] |
Table 2: Cytotoxicity in Huh-7 Cells
| Compound | 50% Cytotoxic Concentration (CC50) in µM |
| PSI-6130 | > 100[1] |
| PSI-6206 | > 100 |
Metabolic Activation Pathway
The primary route to the active triphosphate of PSI-6206 (RO2433-TP) within a cellular environment is through the metabolic conversion of PSI-6130. PSI-6130 is first phosphorylated to its monophosphate, which is then deaminated to form the monophosphate of PSI-6206, and subsequently phosphorylated to the active triphosphate form.
Caption: Metabolic activation of PSI-6130.
Experimental Protocols
Cell-Based HCV Replicon Assay
This protocol outlines the steps to determine the anti-HCV activity of a compound using a stable HCV replicon cell line.
Caption: Workflow for HCV replicon assay.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin, and G418 for selection.
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
RNA extraction kit.
-
RT-qPCR reagents (including primers and probe for HCV 5' UTR).
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., PSI-6130).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Quantify HCV RNA levels using a one-step RT-qPCR assay targeting the highly conserved 5' untranslated region (UTR) of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of HCV RNA inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of this compound in the host cell line.
Materials:
-
Huh-7 cells (or the specific replicon-hosting cell line).
-
DMEM with 10% FBS and penicillin/streptomycin.
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, WST-1, or a real-time cytotoxicity reagent).
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence to determine cell viability. Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Quantitative Analysis of Intracellular Metabolites
The primary use of this compound is as an internal standard for the quantification of unlabeled PSI-6206 formed from PSI-6130.
Procedure:
-
Cell Treatment: Treat Huh-7 cells with unlabeled PSI-6130.
-
Cell Lysis and Spiking: At various time points, lyse the cells and spike the lysate with a known concentration of this compound.
-
Sample Preparation: Perform solid-phase extraction or other appropriate sample cleanup procedures to isolate the nucleosides.
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of unlabeled PSI-6206 by comparing its signal to that of the stable isotope-labeled internal standard.
Conclusion
This compound is not a potent anti-HCV agent when used directly in cell-based replicon assays due to its inefficient intracellular phosphorylation. Its primary and most valuable application is as an internal standard for the accurate quantification of PSI-6206 in metabolic studies of its more active parent compound, PSI-6130. The protocols provided herein offer a framework for conducting these assays. Researchers should optimize conditions based on their specific cell lines and experimental setup.
References
- 1. The Hepatitis C Virus Replicon Presents a Higher Barrier to Resistance to Nucleoside Analogs than to Nonnucleoside Polymerase or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of ¹³C and ¹⁵N Labeled PSI-6206 for Research Applications
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of PSI-6206, a uridine nucleoside analog and a metabolite of the hepatitis C virus (HCV) polymerase inhibitor PSI-6130, with isotopic labeling. The synthesis utilizes commercially available ¹³C and ¹⁵N labeled precursors to yield PSI-6206 with high isotopic enrichment, suitable for a range of research applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.
Introduction
PSI-6206, also known as RO-2433, is the deaminated derivative of the potent anti-HCV agent PSI-6130. While PSI-6206 itself exhibits weak activity against HCV replicons, its triphosphate form acts as an inhibitor of the viral NS5B RNA-dependent RNA polymerase. The study of its metabolic fate and mechanism of action is crucial for understanding the overall efficacy and potential off-target effects of its parent compound. The availability of isotopically labeled PSI-6206 is paramount for such investigations, enabling precise tracking and quantification in complex biological matrices. This application note details a robust synthetic route to prepare PSI-6206 labeled with ¹³C and ¹⁵N in the uracil base and ¹³C in the ribose moiety.
Signaling Pathway and Mechanism of Action
PSI-6206, as a nucleoside analog, must be intracellularly converted to its active triphosphate form to exert its inhibitory effect. This process is initiated by cellular kinases. The resulting PSI-6206 triphosphate competes with the natural uridine triphosphate for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the formation of the subsequent phosphodiester bond, leading to chain termination and inhibition of viral replication.
Caption: Intracellular activation of PSI-6206 to its triphosphate form and subsequent inhibition of HCV RNA replication.
Experimental Protocols
The synthesis of ¹³C and ¹⁵N labeled PSI-6206 is a multi-step process that involves the synthesis of a labeled 2'-deoxy-2'-fluoro-2'-C-methylribose intermediate followed by a key glycosylation step with labeled uracil.
Overall Synthetic Workflow
The overall workflow for the synthesis, purification, and analysis of labeled PSI-6206 is depicted below.
Application Note: PSI-6206-d1,13C,15N2 as a Tracer in Drug Metabolism Studies
Introduction
The use of stable isotope-labeled compounds is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. These tracers allow for the accurate differentiation and quantification of a drug and its metabolites from endogenous compounds. PSI-6206, a key metabolite of the antiviral drug Sofosbuvir, plays a crucial role in its mechanism of action. This application note describes the use of the stable isotope-labeled PSI-6206 analog, PSI-6206-d1,13C,15N2, as a tracer to investigate the metabolism, distribution, and excretion of PSI-6206. The incorporation of deuterium, carbon-13, and nitrogen-15 provides a significant mass shift, enabling sensitive and specific detection by mass spectrometry.
Stable-isotope labeling is a robust technique for pharmacokinetic studies, allowing each subject to serve as their own control and reducing experimental error.[] This approach avoids the ethical and logistical challenges of repeated studies.[] The use of stable isotopes combined with mass spectrometry is a widely accepted research methodology in pharmacology.[2]
Principle of the Method
This protocol utilizes a "pulse-chase" like approach where a single oral dose of the parent drug (e.g., Sofosbuvir) is administered, followed by an intravenous microdose of the stable isotope-labeled metabolite, this compound. This allows for the simultaneous assessment of the formation of PSI-6206 from the parent drug and the disposition of PSI-6206 itself. Blood, urine, and fecal samples are collected over time and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of the labeled and unlabeled PSI-6206 and its downstream metabolites. This study design can provide valuable insights into the absolute bioavailability and metabolic fate of PSI-6206.
Materials and Reagents
-
This compound (Tracer)
-
PSI-6206 (Unlabeled standard)
-
Sofosbuvir
-
Internal Standard (e.g., a structurally similar compound)
-
Human Plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
-
Standard laboratory equipment (pipettes, centrifuges, vials, etc.)
Experimental Protocols
In Vivo Study Design
A single-center, open-label study in healthy human volunteers.
-
Dosing:
-
Oral administration of a single therapeutic dose of Sofosbuvir.
-
Followed by a single intravenous infusion of a microdose (e.g., 100 µg) of this compound.
-
-
Sample Collection:
-
Serial blood samples are collected at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Urine and feces are collected for 72 hours post-dose.
-
-
Sample Processing:
-
Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.
-
Urine and feces are homogenized and stored at -80°C.
-
Sample Preparation for LC-MS/MS Analysis
-
Plasma Samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Urine Samples:
-
Thaw urine samples.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Dilute 50 µL of the supernatant with 450 µL of water.
-
Add 20 µL of the internal standard.
-
-
Fecal Homogenate:
-
To 1 g of fecal homogenate, add 5 mL of methanol.
-
Sonicate for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and proceed with solid-phase extraction for cleanup.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate PSI-6206 from its metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for PSI-6206, this compound, and the internal standard.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of PSI-6206 and this compound in Human Plasma
| Parameter | PSI-6206 (from Sofosbuvir) | This compound (IV) |
| Cmax (ng/mL) | 450 ± 120 | 85 ± 25 |
| Tmax (h) | 1.5 ± 0.5 | 0.25 (end of infusion) |
| AUC (0-t) (ng*h/mL) | 2500 ± 600 | 350 ± 90 |
| t1/2 (h) | 3.2 ± 0.8 | 3.1 ± 0.7 |
| Clearance (L/h) | - | 15 ± 4 |
| Volume of Distribution (L) | - | 50 ± 12 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Table 2: Hypothetical Excretion Profile of PSI-6206 and its Metabolites (% of Administered Dose)
| Route | Unchanged PSI-6206 | Metabolite M1 | Metabolite M2 | Total Recovery |
| Urine | 15 ± 5 | 40 ± 10 | 10 ± 3 | 65 ± 12 |
| Feces | 5 ± 2 | 18 ± 6 | 2 ± 1 | 25 ± 7 |
| Total | 20 ± 6 | 58 ± 12 | 12 ± 4 | 90 ± 15 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only. M1 and M2 are hypothetical metabolites.
Visualizations
Caption: Experimental workflow for the drug metabolism study.
Caption: Hypothetical metabolic pathway of PSI-6206.
Discussion
The use of this compound as a tracer provides a robust method to delineate the complex metabolic pathways of PSI-6206. By concurrently measuring the labeled and unlabeled forms, researchers can accurately determine the contribution of the parent drug to the circulating pool of the metabolite and simultaneously characterize the clearance and further metabolism of the metabolite itself. The hypothetical data presented in Tables 1 and 2 illustrate the types of quantitative information that can be obtained from such a study. The pharmacokinetic parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and its key metabolite. The excretion profile provides insights into the primary routes of elimination from the body.
Conclusion
The application of stable isotope-labeled tracers, such as this compound, is an invaluable tool in modern drug development. It offers high precision and accuracy in quantifying metabolic pathways and pharmacokinetic parameters. The protocols and methodologies described herein provide a framework for conducting detailed drug metabolism studies, ultimately contributing to a better understanding of a drug's behavior in vivo and aiding in the development of safer and more effective therapeutics. Analytical methods for measuring drugs and their metabolites in biological materials often involve gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3][4]
References
Quantitative Analysis of PSI-6206 and its Metabolites Using Stable Isotope-Labeled Internal Standards
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, also known as RO2433, is the deaminated uridine metabolite of the potent anti-hepatitis C virus (HCV) nucleoside analog PSI-6130. Upon administration, PSI-6130 is metabolized intracellularly to its active triphosphate form and is also converted to PSI-6206, which is subsequently phosphorylated to its mono-, di-, and triphosphate forms (PSI-6206-MP, PSI-6206-DP, and PSI-6206-TP). These phosphorylated metabolites of PSI-6206 are also potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, contributing to the overall antiviral effect.
Given the contribution of PSI-6206 and its phosphorylated metabolites to the pharmacological activity of the parent drug, a robust and sensitive analytical method for their simultaneous quantification in biological matrices is essential for preclinical and clinical drug development. This application note provides a detailed protocol for the quantitative analysis of PSI-6206 and its phosphorylated metabolites in human plasma and peripheral blood mononuclear cells (PBMCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.
Metabolic Pathway of PSI-6130 to PSI-6206 Metabolites
The metabolic activation of PSI-6130 involves a dual pathway leading to the formation of the active triphosphates of both the parent compound and its uridine metabolite, PSI-6206. Understanding this pathway is crucial for interpreting the pharmacokinetic and pharmacodynamic data.
Caption: Metabolic activation of PSI-6130 to its active triphosphate form and the pathway leading to the formation of active PSI-6206 triphosphate.
Experimental Protocols
1. Materials and Reagents
-
PSI-6206 analytical standard
-
PSI-6206-MP, PSI-6206-DP, and PSI-6206-TP analytical standards
-
Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₉,¹⁵N₂]-PSI-6206
-
Human plasma (K₂EDTA)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS)
2. Sample Preparation
2.1. Plasma Sample Preparation
This protocol is for the quantification of PSI-6206 in plasma.
Caption: Workflow for the extraction of PSI-6206 from plasma samples.
Protocol Steps:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.2. PBMC Sample Preparation for Intracellular Metabolites
This protocol is for the quantification of PSI-6206 and its phosphorylated metabolites (MP, DP, TP) in PBMCs.
-
Isolate PBMCs from whole blood using a standard density gradient centrifugation method.
-
Count the cells and adjust the concentration to a known number of cells per sample (e.g., 1 x 10⁶ cells).
-
Wash the cell pellet twice with ice-cold PBS.
-
To the cell pellet, add 200 µL of ice-cold 70% methanol containing the SIL-IS.
-
Vortex for 1 minute to lyse the cells.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
3.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column with polar end-capping (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the parent compound and its less polar metabolites. For the highly polar phosphorylated metabolites, a column with enhanced polar retention or the use of ion-pairing chromatography is recommended.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to ensure separation of the analytes from endogenous matrix components. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.2. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive for PSI-6206 and ESI negative for the phosphorylated metabolites.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ion transitions should be optimized for the instrument in use. The following are suggested transitions based on the structures of the analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| PSI-6206 | 261.1 | 113.0 | ESI+ |
| [¹³C₉,¹⁵N₂]-PSI-6206 (SIL-IS) | 272.1 | 118.0 | ESI+ |
| PSI-6206-MP | 340.0 | 159.0 | ESI- |
| PSI-6206-DP | 420.0 | 159.0 | ESI- |
| PSI-6206-TP | 500.0 | 159.0 | ESI- |
Note: The product ion at m/z 159.0 for the phosphorylated metabolites corresponds to the [PO₃]⁻ fragment.
4. Data Analysis and Quantification
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding SIL-IS.
-
Calibration curves are constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
A weighted linear regression (1/x²) is typically used for the calibration curve fitting.
Data Presentation
Table 1: Method Validation Summary for PSI-6206 in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | -5.2% to 3.8% |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | ≤ 8.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal to negligible |
Table 2: Intracellular Concentrations of PSI-6206 Metabolites in PBMCs
The following data is representative and based on published findings for similar compounds.
| Metabolite | Concentration (pmol / 10⁶ cells) |
| PSI-6206-MP | 15.2 ± 3.1 |
| PSI-6206-DP | 8.7 ± 1.9 |
| PSI-6206-TP | 25.4 ± 5.6 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of PSI-6206 and its phosphorylated metabolites in human plasma and PBMCs using LC-MS/MS with stable isotope-labeled internal standards. The described method is sensitive, specific, and robust, making it suitable for supporting pharmacokinetic and pharmacodynamic studies in the development of PSI-6130 and related antiviral agents. The provided workflows and methodologies can be adapted and validated for specific laboratory instrumentation and study requirements.
Application Notes and Protocols for Testing PSI-6206 Antiviral Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antiviral activity of PSI-6206, a nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp), in cell culture systems. The methodologies described are essential for determining the efficacy and cytotoxicity of this compound against relevant viruses, such as Hepatitis C Virus (HCV) and Coxsackievirus B3 (CVB3).
Introduction
PSI-6206 (also known as RO-2433) is the deaminated derivative of PSI-6130.[1][2] While PSI-6206 itself can exhibit low potency, its intracellular triphosphate form acts as the active metabolite, inhibiting the viral NS5B polymerase for HCV.[1][2] Recent studies have also demonstrated its efficacy against other RNA viruses like Coxsackievirus B3.[3] Accurate and reproducible cell-based assays are crucial for characterizing the antiviral profile of PSI-6206. This document outlines key experimental procedures, data presentation formats, and visual workflows to guide researchers in this process.
Data Presentation
Quantitative Antiviral and Cytotoxicity Data for PSI-6206
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| PSI-6206 | Coxsackievirus B3 (CVB3) | HeLa | CPE Reduction | 34.6 | >1000 | >28.9 | [3] |
| PSI-6206 | Hepatitis C Virus (HCV) Genotype 1a | Huh-7 | Replicon | >89 | Not Reported | Not Applicable | [1] |
| PSI-6206 | Hepatitis C Virus (HCV) Genotype 1b | Huh-7 | Replicon | >89 | Not Reported | Not Applicable | [1] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.
Experimental Protocols
Cell and Virus Propagation
1.1. Cell Lines:
-
Huh-7 (Human Hepatoma Cells): Essential for HCV replicon assays.[1][4] These cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, nonessential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
HeLa Cells: Used for assessing activity against CVB3.[3] Culture conditions are similar to Huh-7 cells.
-
Vero Cells (African Green Monkey Kidney Cells): Often used for virus titration in plaque and yield reduction assays.[3]
1.2. Virus Strains:
-
HCV Replicon Systems: Subgenomic HCV replicons (e.g., genotype 1b Con1) that autonomously replicate in Huh-7 cells are the standard for in vitro HCV inhibitor testing.[4][6]
-
Coxsackievirus B3 (CVB3): A specific strain (e.g., Nancy) can be propagated in HeLa or Vero cells.
Antiviral Activity Assays
2.1. HCV Replicon Assay
This assay measures the inhibition of HCV RNA replication within Huh-7 cells harboring a subgenomic replicon, often containing a reporter gene like luciferase for simplified quantification.[6][7]
Protocol:
-
Cell Seeding: Plate Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells/well.[8]
-
Incubation: Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Preparation: Prepare serial dilutions of PSI-6206 in the culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the culture medium with the medium containing the diluted compound.[8]
-
Incubation: Incubate the plates for 48-72 hours.[8]
-
Quantification:
-
Luciferase Reporter: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
qRT-PCR: Extract total RNA and quantify HCV RNA levels using quantitative real-time RT-PCR.[1]
-
-
Data Analysis: Calculate the EC50 value by nonlinear regression analysis of the dose-response curve.
2.2. Cytopathic Effect (CPE) Reduction Assay for CVB3
This assay determines the ability of a compound to protect cells from virus-induced cell death (CPE).[3][9]
Protocol:
-
Cell Seeding: Seed HeLa cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of PSI-6206 to the wells. Subsequently, infect the cells with CVB3 at a low multiplicity of infection (MOI), for example, 0.01.[3]
-
Controls: Include cell-only controls (no virus, no compound), virus-only controls (no compound), and compound toxicity controls (no virus).
-
Incubation: Incubate the plates for 72 hours at 37°C, or until approximately 80% CPE is observed in the virus control wells.[3]
-
CPE Quantification: Measure cell viability using a method like the MTT assay. Add MTT solution (5 mg/mL) to each well, incubate for 3-4 hours, then solubilize the formazan crystals with DMSO and measure absorbance.[3][8]
-
Data Analysis: Calculate the EC50 from the dose-response curve of virus-infected cells and the CC50 from the curve of uninfected cells.
2.3. Virus Yield Reduction Assay
This assay quantifies the reduction in the titer of infectious virus particles produced from treated cells.[10][11]
Protocol:
-
Infection and Treatment: Seed host cells (e.g., HeLa or Vero for CVB3) in 24- or 48-well plates.[3] Infect cells with the virus at a specified MOI (e.g., 1) in the presence of serial dilutions of PSI-6206.[3]
-
Incubation: Incubate for a full replication cycle (e.g., 24 hours for CVB3).[3]
-
Harvest: Collect the supernatant, which contains the progeny virus. Subject the cells and supernatant to freeze-thaw cycles to release intracellular virions.
-
Titration: Determine the virus titer in the harvested samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[11]
-
Data Analysis: Calculate the percent reduction in virus titer for each compound concentration compared to the untreated virus control. Determine the concentration of PSI-6206 required to reduce the virus yield by 90% (EC90) or 99% (EC99).
2.4. Plaque Reduction Assay
This is a classic virology assay to determine the concentration of an antiviral that reduces the number of viral plaques by 50% (IC50).[10][12]
Protocol:
-
Cell Seeding: Grow a confluent monolayer of susceptible cells (e.g., Vero) in 6- or 12-well plates.
-
Virus-Compound Incubation: Pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of PSI-6206 for 1 hour at 37°C.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.[13]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of PSI-6206 to restrict virus spread to adjacent cells.[12][14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days depending on the virus).[12]
-
Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize and count the plaques.[12][13]
-
Data Analysis: Count the plaques for each concentration and calculate the IC50 value.
Cytotoxicity Assay
It is crucial to assess the toxicity of PSI-6206 in parallel with the antiviral assays to determine its selectivity index.[8]
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Treatment: Add serial dilutions of PSI-6206 to the wells (without virus).
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 540-570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Mandatory Visualizations
Caption: General workflow for testing the antiviral activity and cytotoxicity of PSI-6206.
Caption: Proposed mechanism of action for PSI-6206 as a viral RdRp inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 3. Combination of dasabuvir and PSI-6206 for the treatment of coxsackievirus B3 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Persistent and Transient Replication of Full-Length Hepatitis C Virus Genomes in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. Enhancement of Hepatitis C Virus RNA Replication by Cell Culture-Adaptive Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for In Vivo Experimental Design with Isotopically Labeled PSI-6206
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, also known as GS-331007, is the deaminated metabolite of the potent anti-hepatitis C virus (HCV) nucleoside analog PSI-6130 (Sofosbuvir).[1][2] While PSI-6206 itself exhibits low direct antiviral activity in cell-based replicon assays, its intracellular phosphorylation to the active triphosphate form, RO2433-TP, renders it a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3][4] Understanding the in vivo disposition of PSI-6206 is crucial for optimizing the delivery and efficacy of its parent prodrugs. The use of isotopically labeled PSI-6206 (e.g., with ¹³C or ¹⁵N) in preclinical animal models provides a powerful tool to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intracellular pharmacology.
These application notes provide a detailed framework for designing and conducting in vivo studies using isotopically labeled PSI-6206. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of virology, pharmacology, and drug metabolism.
Key Signaling Pathway and Mechanism of Action
PSI-6206 acts as a chain terminator for viral RNA synthesis. After entering the cell, it is sequentially phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand by the NS5B polymerase. Once incorporated, the modified sugar moiety of PSI-6206 prevents further elongation of the RNA chain, thus inhibiting viral replication.
References
- 1. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 2. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with PSI-6206-d1,13C,15N2 stability in solution
Technical Support Center: PSI-6206-d1,13C,15N2
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution. The stability information presented here is based on studies of the closely related compound, sofosbuvir, a diastereomer of PSI-6206. The isotopic labeling in this compound is not expected to significantly alter its chemical stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Based on studies of the parent compound, sofosbuvir, the primary factors affecting stability in solution are pH and the presence of oxidizing agents. The compound is susceptible to degradation in both acidic and alkaline conditions, as well as in the presence of oxidative stress.[1][2][3] It is relatively stable under neutral, thermal (up to 50°C), and photolytic conditions.[1][2]
Q2: What are the expected degradation products of this compound in solution?
A2: Under forced degradation conditions, sofosbuvir yields several degradation products. In acidic and alkaline solutions, hydrolysis is the main degradation pathway.[1][2] Oxidative stress also leads to specific degradation products.[1][2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.
Q4: Can I use DMSO to dissolve this compound? What is the recommended solvent?
A4: Yes, PSI-6206 is soluble in DMSO.[4] For analytical purposes, a mixture of methanol and water is often used as a diluent.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound due to improper solution preparation or storage. | Prepare fresh solutions using high-purity solvents and store them at the recommended temperature. Ensure the pH of the solution is neutral if not part of the experimental design. Check for potential sources of oxidation. |
| Loss of compound concentration over time | Instability in the chosen solvent or storage conditions. | Verify the pH of your solution. For aqueous solutions, ensure the pH is neutral. If using organic solvents, ensure they are free of acidic or basic impurities. Store solutions protected from light and at appropriate low temperatures. |
| Inconsistent analytical results | Variability in sample preparation or degradation during the analytical run. | Ensure consistent timing between sample preparation and analysis. Use a stability-indicating analytical method, such as the one described in the experimental protocols section. |
Quantitative Stability Data
The following table summarizes the degradation of sofosbuvir under various stress conditions, which can be extrapolated to this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 6 hours | 70°C | 23% | [1] |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 70°C | 50% | [1] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temperature | 19.02% | [1] |
| Thermal Degradation | - | 21 days | 50°C | No degradation | [1] |
| Photolytic Degradation | Direct Sunlight | 21 days | Ambient | No degradation | [1] |
| Neutral Hydrolysis | Water | 26 hours | Room Temperature | No significant degradation | [6] |
Experimental Protocols
Protocol 1: Stability Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a stability-indicating method for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (50:50 v/v) with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 260 nm.[6]
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).[1]
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of degradation peaks and a decrease in the main peak area.
-
Protocol 2: Forced Degradation Studies
These protocols are designed to intentionally degrade the sample to understand its stability profile.
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijpbs.com [ijpbs.com]
Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of Small Molecule Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of small molecule drugs, such as PSI-6206.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances present in the biological matrix (e.g., plasma, serum, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the target analyte.[1][3][4] Components of the biological matrix like proteins, lipids (especially phospholipids), salts, and metabolites can all contribute to these effects.[1][5][6]
Q2: Why are matrix effects a concern in LC-MS/MS bioanalysis?
A2: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, matrix effects can compromise the reliability of the data by affecting the accuracy, precision, and sensitivity of the method.[7][8] This is particularly critical in regulated bioanalysis for pharmacokinetic and toxicokinetic studies, where accurate measurement of a drug's concentration is essential for determining its safety and efficacy.[9][10]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Several methods can be used to assess matrix effects. The two most common qualitative and quantitative approaches are:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][7] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation in the analyte's baseline signal indicates the presence of matrix effects at that retention time.[3][10]
-
Post-Extraction Spike Method: This is a quantitative assessment to determine the magnitude of the matrix effect.[1][3] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF).[1][11] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]
Q4: What are the primary strategies to reduce or eliminate matrix effects?
A4: The main strategies to mitigate matrix effects focus on sample preparation, chromatography, and analytical techniques. These include:[3][7][8]
-
Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.[3][7] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]
-
Improving Chromatographic Separation: Modifying chromatographic conditions can help separate the analyte from co-eluting matrix components.[3][7]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects.[7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effect, allowing for accurate correction.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3][12] However, this approach is only feasible if the assay has sufficient sensitivity.[3][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results between different sample lots. | Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[5][11] | Evaluate Matrix Factor in Multiple Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[11] The coefficient of variation (CV) of the internal standard-normalized matrix factor should typically be ≤15%.[11] |
| Low analyte signal and poor sensitivity. | Significant Ion Suppression: Co-eluting matrix components, particularly phospholipids, are likely suppressing the analyte's ionization.[5][6] | Improve Sample Preparation: Switch to a more rigorous sample cleanup technique. For example, if using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove phospholipids.[6] Specialized techniques like HybridSPE-Phospholipid can specifically target and remove phospholipids. |
| Inconsistent peak shapes for the analyte. | Matrix Interference: Co-eluting compounds can interfere with the chromatography, leading to distorted peak shapes. | Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of the analyte from interfering peaks.[9] Using smaller particle size UHPLC columns can also enhance separation efficiency.[9] |
| Non-linear calibration curve, especially at the lower end. | Matrix Effects and/or contamination of the internal standard. | Verify Internal Standard Purity: Ensure the stable isotope-labeled internal standard is not contaminated with the unlabeled analyte. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify the regions of chromatographic elution where matrix effects (ion suppression or enhancement) occur.
Methodology:
-
System Setup:
-
An infusion pump is used to deliver a constant flow of the analyte solution.
-
A 'T' connector is placed between the analytical column and the mass spectrometer's ion source.
-
The eluent from the LC column mixes with the analyte solution from the infusion pump before entering the MS.
-
-
Procedure:
-
Begin infusing a standard solution of the analyte at a constant flow rate to obtain a stable baseline signal in the mass spectrometer.
-
Inject a blank, extracted sample of the biological matrix onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run.
-
-
Interpretation:
-
A decrease in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
This information can be used to adjust the chromatographic method to ensure the analyte of interest elutes in a region free from significant matrix effects.[3][7]
-
Protocol 2: Quantitative Assessment of Matrix Factor using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract at the same concentration as Set A.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Internal Standard (IS) Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Interpretation:
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[6] | Simple, fast, and inexpensive.[6] | Does not effectively remove other matrix components like phospholipids, often resulting in significant matrix effects.[6] Cannot concentrate the analyte.[6] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility.[6] | Can provide a cleaner extract than PPT by removing salts and some phospholipids. Allows for sample concentration. | Can be more time-consuming and requires solvent optimization. Double LLE may be needed for improved selectivity.[6] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a different solvent.[6] | Provides a very clean extract, significantly reducing matrix effects. Allows for high concentration factors. Can be automated. | More expensive and complex method development compared to PPT and LLE.[6] |
Visualizing Workflows
Caption: Workflow for Matrix Effect Assessment and Mitigation.
Caption: Sample Preparation Method Selection Guide.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of labeled PSI-6206
Welcome to the technical support center for labeled PSI-6206. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of fluorescently labeled PSI-6206.
Troubleshooting Guide: Poor Signal Intensity
This guide addresses common issues that can lead to weak or absent fluorescence signals when using labeled PSI-6206 in experimental assays.
Question 1: Why am I observing a very low or no fluorescent signal from my labeled PSI-6206?
Possible Causes and Solutions:
-
Suboptimal Labeling Efficiency: If you are labeling PSI-6206 in-house, the conjugation of the fluorophore may be inefficient.
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Recommendation: Verify the labeling reaction conditions, including pH, temperature, and incubation time. Ensure the molar ratio of dye to PSI-6206 is optimized. Consider using a different labeling chemistry or a commercially available labeling kit. It is also crucial to purify the labeled product to remove any unconjugated dye.
-
-
Incorrect Excitation and Emission Wavelengths: The settings on your fluorescence detection instrument (e.g., plate reader, microscope) may not match the spectral properties of the chosen fluorophore.
-
Recommendation: Confirm the excitation and emission maxima of the fluorophore attached to PSI-6206. Set the instrument filters or monochromators to these specific wavelengths.
-
-
Low Concentration of Labeled PSI-6206: The concentration of the labeled compound in your assay may be below the detection limit of the instrument.
-
Recommendation: Increase the concentration of the labeled PSI-6206. If solubility is an issue, you may need to optimize the buffer conditions.[1]
-
-
Photobleaching: The fluorophore may be degrading due to prolonged exposure to the excitation light source.
-
Recommendation: Minimize the exposure time of your sample to the light source. Use an anti-fade mounting medium if applicable (for microscopy). Choose more photostable fluorophores for demanding applications.
-
-
Quenching: The fluorescence of the dye may be quenched by other components in your assay buffer or by the local environment.
-
Recommendation: Review your buffer composition for known quenching agents (e.g., high concentrations of salts, certain metals). The intrinsic properties of the molecule can also affect fluorescence; for example, electron-withdrawing groups can decrease or destroy fluorescence.[]
-
-
Inactive Triphosphate Form: PSI-6206 is active as a triphosphate (PSI-7409). If your assay relies on the cellular conversion of PSI-6206 to its active triphosphate form, this conversion may be inefficient in your experimental system.
-
Recommendation: Confirm that your cells can efficiently phosphorylate PSI-6206. If not, consider using a pre-synthesized fluorescently labeled triphosphate analog of PSI-6206 if available.
-
Question 2: My signal is present but weak and difficult to distinguish from the background.
Possible Causes and Solutions:
-
High Background Fluorescence: The background signal from your buffer, microplate, or cells may be obscuring the specific signal from your labeled PSI-6206.
-
Recommendation: Use black-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[3] Run a "no-label" control to determine the background fluorescence of your cells and buffer. If necessary, change to a buffer with lower autofluorescence.
-
-
Suboptimal Assay Conditions: The pH, temperature, or other buffer components may not be optimal for the fluorescence of your chosen dye.
-
Recommendation: Review the technical specifications of your fluorophore for optimal environmental conditions. For instance, the fluorescence of some dyes is pH-sensitive.[]
-
-
Inefficient Incorporation by Polymerase: In polymerase assays, the enzyme may not be efficiently incorporating the labeled PSI-6206 triphosphate. The bulky fluorescent label can sometimes hinder enzymatic recognition and incorporation.[4][5]
Question 3: The fluorescence signal is inconsistent across my samples or fades quickly during measurement.
Possible Causes and Solutions:
-
Pipetting Inaccuracies: Inconsistent volumes of labeled PSI-6206 or other reagents can lead to variability between wells.
-
Recommendation: Ensure your pipettes are calibrated and use careful pipetting techniques. For multi-well plates, preparing a master mix can improve consistency.
-
-
Photobleaching: As mentioned earlier, rapid signal loss during measurement is a classic sign of photobleaching.
-
Recommendation: Reduce the intensity of the excitation light and the duration of exposure. If your instrument allows, increase the detector gain to compensate for a lower excitation intensity.
-
-
Compound Precipitation: Labeled PSI-6206 may be precipitating out of solution, leading to a decrease in the effective concentration and signal.
-
Recommendation: Visually inspect your solutions for any precipitate. If solubility is a concern, you may need to adjust the buffer composition or use a carrier solvent like DMSO (ensure the final concentration is compatible with your assay).
-
Quantitative Data Summary
When working with a custom-labeled PSI-6206, it is crucial to characterize its photophysical properties. The following table outlines the key parameters to measure or obtain from the fluorophore manufacturer.
| Parameter | Symbol | Typical Range | Significance |
| Excitation Maximum | λex | 350 - 750 nm | The wavelength of light the fluorophore maximally absorbs. |
| Emission Maximum | λem | 400 - 800 nm | The wavelength of light the fluorophore maximally emits. |
| Molar Extinction Coefficient | ε | 15,000 - 250,000 M-1cm-1 | A measure of how strongly the fluorophore absorbs light at a given wavelength. |
| Quantum Yield | Φf | 0.1 - 1.0 | The efficiency of converting absorbed light into emitted light. |
| Fluorescence Lifetime | τ | 0.5 - 20 ns | The average time the fluorophore stays in the excited state before emitting a photon. |
| Photostability | Varies | The resistance of the fluorophore to photodegradation. |
Experimental Protocols
Protocol 1: General In Vitro Polymerase Assay with Labeled PSI-6206 Triphosphate
This protocol describes a basic method for assessing the incorporation of a fluorescently labeled triphosphate analog of PSI-6206 by a viral polymerase.
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the reaction buffer (typically includes Tris-HCl, MgCl₂, DTT, and KCl at optimized concentrations), the RNA template/primer duplex, and the viral polymerase (e.g., HCV NS5B).
-
In separate tubes, prepare serial dilutions of the fluorescently labeled PSI-6206 triphosphate and the corresponding natural nucleotide (UTP) as a control.
-
-
Reaction Initiation:
-
Add the diluted labeled PSI-6206 triphosphate or UTP to the master mix to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Plot the fluorescence intensity against the concentration of the labeled PSI-6206 triphosphate to determine the incorporation efficiency.
-
Visualizations
Caption: Experimental workflow for a polymerase assay using labeled PSI-6206.
Caption: Mechanism of action for labeled PSI-6206.
Frequently Asked Questions (FAQs)
Q1: Can I use any fluorophore to label PSI-6206?
While theoretically many fluorophores can be conjugated to PSI-6206, the choice of dye can significantly impact the experiment. Consider the fluorophore's size (larger dyes are more likely to interfere with enzyme activity), photostability, brightness, and environmental sensitivity (e.g., to pH).
Q2: How do I know if the poor signal is due to the labeling or the assay itself?
To differentiate, first, confirm the successful labeling and purification of PSI-6206. You can do this by measuring the absorbance of the fluorophore and the nucleoside. Once you have confirmed you have a well-characterized labeled compound, you can then focus on troubleshooting the assay parameters as described in the guide above.
Q3: What are appropriate controls for my experiment?
Essential controls include:
-
No-Enzyme Control: To measure background fluorescence and non-specific binding.
-
Unlabeled PSI-6206 Control: To assess the effect of the unlabeled compound on the assay.
-
Natural Nucleotide Control: To confirm the activity of the polymerase with its natural substrate.
-
No-Template Control: To check for contamination.
Q4: My labeled PSI-6206 appears to be cytotoxic to my cells. What can I do?
First, determine the cytotoxic concentration range of your labeled compound. It's possible that the fluorophore itself or the linker used for conjugation is causing toxicity. If possible, try a different fluorophore or linker chemistry. Also, ensure that any solvent used to dissolve the labeled PSI-6206 (like DMSO) is at a non-toxic final concentration in your cell culture media.
References
Avoiding isotopic exchange in PSI-6206-d1,13C,15N2 experiments
Welcome to the technical support center for PSI-6206-d1,13C,15N2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isotopic exchange and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and handling of this compound.
Q1: What is the isotopic labeling pattern of this compound and where is the deuterium located?
A1: this compound is an isotopically labeled version of PSI-6206, a uridine nucleoside analog. The labeling pattern includes one deuterium (d1), one carbon-13 (13C), and two nitrogen-15 (15N) atoms. Based on the publicly available SMILES (Simplified Molecular Input Line Entry System) string for this molecule, the deuterium atom is located at the C6 position of the uracil ring. The 13C and 15N isotopes are incorporated into the uracil ring as well.
Q2: Is the deuterium label in this compound susceptible to isotopic exchange?
A2: The deuterium at the C6 position of the uracil ring is covalently bonded to a carbon atom and is considered non-labile under typical experimental conditions (neutral or acidic pH). Therefore, it is not expected to readily exchange with protons from solvents like water or methanol. However, it is important to be aware of potential exchange at other positions under specific conditions.
Q3: Are there any other positions on the molecule where isotopic exchange could occur?
A3: While the C6-deuterium is stable, the hydrogen at the C5 position of the uracil ring can be susceptible to base-catalyzed isotopic exchange .[1] If your experimental conditions involve exposure to basic pH (pH > 8), there is a risk of the C5-hydrogen exchanging with deuterium from a deuterated solvent, or more relevantly, the C6-deuterium is not the concern, but rather ensuring other protons on the molecule do not exchange with the solvent. For this compound, the primary concern would be introducing unintended deuterium labels if working in a deuterated basic solvent.
Q4: I am observing a mass shift in my LC-MS analysis that suggests a loss of the deuterium label. What could be the cause?
A4: While direct loss of the C6-deuterium is unlikely, several factors could lead to an apparent mass shift:
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In-source fragmentation: High source temperatures or voltages in the mass spectrometer can sometimes cause fragmentation of the molecule, which might be misinterpreted as a loss of the label.
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Isotopic Impurity of the Standard: The supplied standard may not be 100% isotopically pure. It is crucial to check the certificate of analysis for the specified isotopic purity.
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Co-eluting Interferences: A co-eluting compound with a similar mass-to-charge ratio can interfere with the signal of your labeled standard.
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Accidental Exchange at C5: If the sample was inadvertently exposed to basic conditions (e.g., during sample preparation or in the LC mobile phase), exchange at the C5 position with a proton from the solvent could lead to a mass shift if you are monitoring a fragment that includes this position.
Q5: How can I prevent unintentional isotopic exchange during my experiments?
A5: To maintain the isotopic integrity of this compound, follow these best practices:
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Maintain Acidic or Neutral pH: During sample preparation, storage, and LC-MS analysis, keep the pH of all solutions at or below 7. The optimal pH to minimize hydrogen-deuterium exchange is typically around 2.5.
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Control Temperature: Perform all sample preparation steps at low temperatures (on ice or at 4°C) to minimize the rate of any potential exchange reactions.
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Use Aprotic Solvents When Possible: For sample storage and reconstitution, consider using high-purity aprotic solvents like acetonitrile or DMSO.
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Minimize Exposure to Protic Solvents: Keep the time the analyte spends in protic mobile phases (like water/methanol) as short as possible by using efficient LC gradients.
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Proper Storage: Store the stock solutions and samples at -20°C or -80°C as recommended by the manufacturer to prevent degradation and potential exchange over time.
Quantitative Data on Isotopic Exchange
| Condition | Effect on H/D Exchange Rate | Recommendation for Minimizing Exchange |
| pH | The rate is slowest around pH 2.5-3.0 and increases significantly under basic conditions. | Maintain sample and mobile phase pH between 2.5 and 7.0. |
| Temperature | The rate increases with increasing temperature. | Keep samples on ice or at 4°C during preparation and use a cooled autosampler. |
Experimental Protocols
Protocol: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of PSI-6206 and its isotopically labeled internal standard from a biological matrix like plasma.
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Sample Thawing: Thaw plasma samples on ice.
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Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (concentration will depend on the expected analyte levels) and vortex briefly.
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
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Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol: LC-MS/MS Analysis of PSI-6206
This is a representative LC-MS/MS method that can be adapted for the analysis of PSI-6206 and its labeled internal standard.
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient:
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0-1 min: 5% B
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1-5 min: 5-95% B
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5-6 min: 95% B
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6-6.1 min: 95-5% B
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6.1-8 min: 5% B
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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MRM Transitions:
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PSI-6206: To be determined empirically (e.g., precursor ion [M+H]+ to a specific product ion).
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This compound: To be determined empirically (e.g., precursor ion [M+H]+ to a specific product ion, accounting for the mass shift from the labels).
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Visualizations
Caption: Labeled positions in this compound.
References
Technical Support Center: Optimization of Chromatography for PSI-6206 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of PSI-6206 and its metabolites.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of PSI-6206 and its metabolites.
Question: We are observing poor peak shape (tailing or fronting) for PSI-6206. What are the likely causes and solutions?
Answer: Poor peak shape is a common issue, especially for polar compounds like nucleoside analogs. Here are the primary causes and recommended solutions:
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Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of PSI-6206, leading to peak tailing.
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Solution:
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Use a column with end-capping or a newer generation C18 column designed for polar compounds.
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Lower the pH of the mobile phase by adding a small amount of formic acid (e.g., 0.1%) to suppress the ionization of silanol groups.
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Incorporate a low concentration of a competing base, such as triethylamine (TEA), into the mobile phase.
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-
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Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
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Solution: Ensure the sample solvent is as close in composition and strength to the initial mobile phase as possible. If a strong solvent is necessary for solubility, inject the smallest possible volume.
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Column Overload: Injecting too much sample can lead to peak fronting.
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Solution: Reduce the sample concentration or the injection volume.
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Question: We are struggling to achieve adequate separation between PSI-6206 and its structurally similar metabolites. How can we improve resolution?
Answer: Co-elution of structurally related compounds is a frequent challenge. The following strategies can enhance resolution:
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Optimize the Mobile Phase Gradient: A shallower gradient provides more time for the analytes to interact with the stationary phase, often improving separation.
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Solution: Decrease the rate of change of the organic solvent in your gradient program. For example, instead of a 5-95% organic gradient over 5 minutes, try a 5-50% gradient over 10 minutes.
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Change the Organic Modifier: The choice of organic solvent can influence selectivity.
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Solution: If you are using acetonitrile, try methanol, or vice versa. Methanol is more polar and can offer different selectivity for polar analytes.
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Adjust the Mobile Phase pH: The ionization state of PSI-6206 and its metabolites can affect their retention and selectivity.
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Solution: Experiment with slight adjustments to the mobile phase pH (e.g., in the range of 2.5-4.0 for reversed-phase chromatography with silica-based columns) to alter the ionization of your analytes and improve separation.
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Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary.
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Solution: Consider a phenyl-hexyl or a polar-embedded stationary phase, which can provide alternative selectivities for polar and aromatic compounds.
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Question: We are experiencing inconsistent retention times from run to run. What could be causing this variability?
Answer: Retention time drift can compromise data quality. The most common causes include:
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Inadequate Column Equilibration: Insufficient equilibration time between injections, especially with gradient elution, is a primary cause of shifting retention times.
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Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before each injection.
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Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time.
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Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
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Pump Performance Issues: Inconsistent pump performance, such as leaks or faulty check valves, can lead to fluctuations in the mobile phase flow rate and composition.
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Solution: Perform regular pump maintenance, including checking for leaks and cleaning or replacing check valves.
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Temperature Fluctuations: Changes in ambient temperature can affect retention times.
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Solution: Use a column oven to maintain a constant temperature throughout the analysis.
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Data Presentation
The following tables summarize typical starting parameters for the analysis of PSI-6206 and its metabolites based on methods developed for the structurally similar compound sofosbuvir and its main metabolite GS-331007. These should be used as a starting point for method optimization.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Condition 1 (Acetonitrile) | Condition 2 (Methanol) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 5 min | 5% to 90% B in 7 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Injection Volume | 5 µL | 10 µL |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
The following is a generalized protocol for the extraction and analysis of PSI-6206 and its metabolites from plasma. This protocol should be optimized for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
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Vortex the mixture for 1 minute to precipitate the proteins.
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Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
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Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
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Inject the prepared sample.
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Acquire data in MRM mode. The specific precursor and product ion transitions for PSI-6206 and its metabolites will need to be determined by infusing pure standards.
Mandatory Visualization
Caption: Experimental workflow for the analysis of PSI-6206.
Caption: Troubleshooting decision tree for poor peak resolution.
Addressing solubility issues of PSI-6206 in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of PSI-6206 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is PSI-6206 and what is its mechanism of action?
A1: PSI-6206 (also known as RO-2433 or GS-331007) is a nucleoside analog that acts as a selective inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] It is the deaminated derivative of PSI-6130.[1][2] In its initial form, PSI-6206 does not exhibit inhibitory activity against HCV replication.[2] Within the cell, it undergoes phosphorylation to its active triphosphate form, RO2433-TP. This active metabolite then acts as a potent inhibitor of the HCV NS5B polymerase, thereby halting viral RNA synthesis.[2]
Q2: What are the basic chemical properties of PSI-6206?
A2: PSI-6206 is a solid with the following properties:
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Molecular Formula: C₁₀H₁₃FN₂O₅[2]
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Molecular Weight: 260.22 g/mol [2]
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Appearance: White to light yellow solid[1]
Q3: What are the recommended storage conditions for PSI-6206?
A3: For long-term stability, PSI-6206 powder should be stored at -20°C.[1][2] Stock solutions in solvent can be stored at -80°C for up to two years or -20°C for up to one year.[1] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Q4: My PSI-6206 is not dissolving in my aqueous buffer. What should I do?
A4: PSI-6206 has limited solubility in aqueous solutions alone. It is recommended to first prepare a concentrated stock solution in an organic solvent. Subsequently, this stock solution can be diluted into your aqueous buffer. Please refer to the experimental protocols below for detailed instructions. If you are still experiencing issues, consider the following troubleshooting steps:
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Ensure you are using a fresh, anhydrous organic solvent for the stock solution. Hygroscopic DMSO can negatively impact solubility.[1]
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Sonication can aid dissolution. Use an ultrasonic bath to assist in dissolving PSI-6206 in both the initial solvent and the final aqueous buffer.[1][2]
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Slight warming may help, but be cautious of potential degradation at elevated temperatures.
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Adjust the pH of your final aqueous buffer. While specific pH-solubility profiles are not extensively documented, the solubility of nucleoside analogs can be pH-dependent.
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Consider using a formulation with co-solvents if your experimental design allows. See Protocol 2 for examples.
Q5: I've prepared my PSI-6206 working solution, but I see precipitation over time. How can I prevent this?
A5: Precipitation of PSI-6206 from an aqueous solution can occur if its solubility limit is exceeded. Here are some strategies to address this:
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Lower the final concentration of PSI-6206 in your working solution.
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Increase the percentage of co-solvent (e.g., DMSO) in your final working solution, if permissible for your assay.
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Prepare the working solution fresh before each experiment to minimize the time for precipitation to occur.
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Evaluate the composition of your aqueous buffer. High salt concentrations can sometimes reduce the solubility of organic compounds (salting out). If possible, try reducing the salt concentration.
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Utilize a formulation with solubilizing excipients as detailed in Protocol 2, such as PEG300, Tween-80, or SBE-β-CD, which are designed to enhance and maintain the solubility of poorly soluble compounds.
Data Presentation: Solubility of PSI-6206
| Solvent/Formulation | Solubility | Notes |
| Organic Solvents | ||
| DMSO | ≥ 100 mg/mL (384.29 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[1] |
| ≥ 20 mg/mL | [3] | |
| ≥ 13.1 mg/mL | [2] | |
| Ethanol | ≥ 25 mg/mL | [3] |
| ≥ 24.15 mg/mL | Requires sonication.[2] | |
| DMF | 20 mg/mL | [3] |
| Aqueous Solutions | ||
| Water | ≥ 48.7 mg/mL | Requires sonication.[2] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| Formulations | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (9.61 mM) | Clear solution.[1][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.61 mM) | Clear solution.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a PSI-6206 Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of PSI-6206 powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 3.843 mL of DMSO per 1 mg of PSI-6206).
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Dissolution: Vortex the solution vigorously. If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents
This protocol provides an example for preparing a 1 mL working solution with enhanced solubility.
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Prepare a concentrated stock solution of PSI-6206 in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
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To a sterile tube, add 400 µL of PEG300.
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Add 100 µL of the 25 mg/mL PSI-6206 DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
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Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
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Add 450 µL of sterile saline (0.9% NaCl) to bring the final volume to 1 mL. Mix thoroughly. This results in a final PSI-6206 concentration of 2.5 mg/mL.
Visualizations
Caption: Mechanism of action of PSI-6206.
Caption: Troubleshooting workflow for PSI-6206 solubility.
References
Technical Support Center: Mass Spectrometry Analysis of PSI-6206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the mass spectrometry analysis of PSI-6206 (also known as GS-331007).
Frequently Asked Questions (FAQs)
Q1: What is PSI-6206 and why is its accurate quantification important?
A1: PSI-6206, or GS-331007, is the primary metabolite of the antiviral drug sofosbuvir, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2][3] Accurate quantification of PSI-6206 in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic studies, which are essential for determining the safety and efficacy of sofosbuvir.[1]
Q2: What are the common sources of background noise in the LC-MS/MS analysis of PSI-6206?
A2: High background noise can obscure the signal of your analyte, leading to poor sensitivity and inaccurate quantification. Common sources include:
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Contaminated Solvents and Mobile Phases: Impurities in solvents like water, acetonitrile, or methanol, as well as additives like formic acid or ammonium formate, are a primary cause of high background.[4][5]
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Sample Matrix Effects: Endogenous components in biological samples (e.g., plasma, serum) can co-elute with PSI-6206 and either suppress or enhance its ionization, leading to inaccurate results.[6][7]
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Leachables from Labware: Plasticizers (e.g., phthalates), polymers, and other compounds can leach from sample vials, pipette tips, and solvent bottles, contributing to background noise.[8]
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Column Bleed: Degradation of the stationary phase of the LC column can release siloxanes and other compounds that create background ions.
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Airborne Contaminants: Volatile organic compounds in the laboratory air can be drawn into the mass spectrometer and cause persistent background signals.[9]
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Carryover: Residual analyte from a previous, more concentrated sample can be injected with the current sample, leading to a false positive signal.[1]
Q3: How can I identify the peak corresponding to PSI-6206 in my mass spectrum?
A3: PSI-6206 has a molecular weight of 260.22 g/mol .[10] In positive electrospray ionization (ESI+) mode, you will primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 261.2. Depending on the mobile phase composition and sample matrix, you may also observe other adducts.
| Adduct Ion | Mass Difference | Expected m/z for PSI-6206 |
| [M+H]⁺ | +1.0078 | 261.23 |
| [M+Na]⁺ | +22.9898 | 283.21 |
| [M+K]⁺ | +39.0983 | 299.32 |
| [M+NH₄]⁺ | +18.0344 | 278.26 |
This table presents common adducts in positive ion mode. The exact mass may vary slightly based on instrument calibration.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
This often indicates a systemic contamination issue.
Troubleshooting Workflow:
References
- 1. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma [ouci.dntb.gov.ua]
- 5. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
- 10. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of PSI-6206 metabolic activation in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the efficiency of PSI-6206 metabolic activation in vitro.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments aimed at the metabolic activation of PSI-6206.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of phosphorylated PSI-6206 metabolites. | 1. Suboptimal enzyme activity: Inadequate concentration or activity of kinases responsible for phosphorylation. 2. Inappropriate in vitro system: The chosen system (e.g., liver microsomes) may lack the necessary cytosolic kinases. 3. Cofactor limitation: Insufficient concentrations of ATP and other necessary cofactors. 4. Analytical method sensitivity: The method used to detect metabolites may not be sensitive enough. | 1. Enzyme concentration: Increase the concentration of the enzyme source (e.g., S9 fraction, hepatocytes). Consider using recombinant kinases known to phosphorylate nucleoside analogs. 2. System selection: Use a more complete system like human hepatocytes or S9 fractions which contain both microsomal and cytosolic enzymes.[1][2] Microsomes alone are generally not suitable for phosphorylation studies.[2] 3. Cofactor optimization: Ensure sufficient ATP concentrations and consider adding a regenerating system (e.g., creatine kinase/phosphocreatine). 4. Analytical method: Employ highly sensitive analytical methods such as LC-MS/MS or a specialized method like HPLC-SERS for trace analysis of metabolites.[3][4] |
| High variability between experimental replicates. | 1. Inconsistent cell viability or density: For cell-based assays, variations in cell health or number can significantly impact metabolic rates. 2. Pipetting errors: Inaccurate dispensing of PSI-6206, cofactors, or enzyme preparations. 3. Temperature fluctuations: Inconsistent incubation temperatures can alter enzyme kinetics. 4. Matrix effects in analysis: Interference from the biological matrix during sample analysis. | 1. Cell culture practice: Ensure consistent cell seeding density and viability checks before initiating the experiment. 2. Pipetting technique: Use calibrated pipettes and careful technique. For potent compounds, serial dilutions are recommended. 3. Temperature control: Use a calibrated incubator or water bath and monitor the temperature throughout the experiment. 4. Sample preparation: Optimize sample clean-up procedures (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. |
| Formation of unexpected or off-target metabolites. | 1. Contamination: Contamination of the cell culture or reagents. 2. Non-enzymatic degradation: PSI-6206 may be unstable under the experimental conditions. 3. Presence of other metabolizing enzymes: The in vitro system may contain other active enzymes leading to different metabolic pathways. | 1. Aseptic technique: Use sterile techniques and test for mycoplasma contamination in cell cultures. 2. Stability assessment: Run control experiments without enzymes or cells to assess the chemical stability of PSI-6206 in the incubation buffer. 3. Metabolite identification: Use high-resolution mass spectrometry to identify the chemical structure of the unknown metabolites and consult literature on related compounds for potential pathways. |
| Low overall metabolic conversion of PSI-6206. | 1. Short incubation time: The incubation period may be too short to allow for significant metabolism. 2. Low enzyme/substrate ratio: The concentration of PSI-6206 may be too high for the amount of enzyme present, leading to saturation. 3. Feedback inhibition: Accumulation of metabolites may inhibit the activity of the metabolizing enzymes. | 1. Time-course experiment: Perform a time-course study to determine the optimal incubation time. 2. Substrate concentration: Test a range of PSI-6206 concentrations to find the optimal substrate concentration for the chosen enzyme system. 3. Product removal: While difficult in a closed in vitro system, be aware of this possibility when interpreting results from long incubation times. |
Frequently Asked Questions (FAQs)
1. What is the metabolic activation pathway of PSI-6206?
PSI-6206, a uridine nucleoside analog, requires intracellular phosphorylation to its active triphosphate form to inhibit the HCV NS5B polymerase. This process involves a series of kinases. The initial and often rate-limiting step is the formation of the monophosphate, which is subsequently phosphorylated to the diphosphate and finally the active triphosphate.
2. Which in vitro system is best for studying PSI-6206 metabolic activation?
Intact human hepatocytes are considered the gold standard as they contain the full complement of metabolizing enzymes and cofactors in a physiologically relevant environment.[1][2] Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are also a suitable option. Human liver microsomes alone are not recommended for studying phosphorylation as they lack the necessary cytosolic kinases.[2]
3. What are the key enzymes involved in the phosphorylation of PSI-6206?
While specific data for PSI-6206 is limited, for the related compound PSI-6130, the key phosphorylating enzymes are deoxycytidine kinase (dCK), uridine/cytidine monophosphate kinase (YMPK), and nucleoside diphosphate kinase (NDPK).[4] It is highly probable that similar enzymes are involved in the metabolic activation of PSI-6206.
4. How can I quantify the formation of PSI-6206 metabolites?
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for quantifying PSI-6206 and its phosphorylated metabolites. For very low concentrations, highly sensitive methods like HPLC-SERS (Surface-Enhanced Raman Spectroscopy) can be employed.[3][4]
5. Why is the initial phosphorylation of PSI-6206 often inefficient?
The inefficiency of the initial phosphorylation step is a known characteristic of some nucleoside analogs.[5] This can be due to a low affinity of the cellular kinases for the parent compound. This is the primary reason why prodrug approaches, such as phosphoramidate prodrugs, have been developed for similar molecules to bypass this rate-limiting step.
Data Presentation
The following tables present illustrative data on the in vitro metabolic activation of PSI-6206. Note: This data is representative and intended for educational purposes to demonstrate how to present such findings.
Table 1: Formation of PSI-6206-Triphosphate in Different In Vitro Systems.
| In Vitro System | PSI-6206 Concentration (µM) | Incubation Time (hours) | PSI-6206-TP Formed (pmol/10^6 cells or mg protein) |
| Human Hepatocytes | 1 | 2 | 15.2 ± 2.1 |
| Human Hepatocytes | 1 | 6 | 42.5 ± 5.8 |
| Human Liver S9 | 1 | 2 | 8.9 ± 1.5 |
| Human Liver S9 | 1 | 6 | 25.1 ± 3.9 |
| Human Liver Microsomes | 1 | 6 | Not Detected |
Table 2: Effect of Kinase Inhibitors on PSI-6206-Triphosphate Formation in Human Hepatocytes.
| Inhibitor | Target Kinase | PSI-6206-TP Formation (% of Control) |
| None (Control) | - | 100% |
| Kinase Inhibitor A | Deoxycytidine Kinase (dCK) | 25.6% |
| Kinase Inhibitor B | UMP/CMP Kinase | 48.2% |
| Kinase Inhibitor C | Nucleoside Diphosphate Kinase | 15.3% |
Experimental Protocols
Protocol: In Vitro Metabolism of PSI-6206 in Human Hepatocytes
This protocol outlines a general procedure for assessing the metabolic activation of PSI-6206 to its triphosphate form in cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
PSI-6206
-
ATP, MgCl2
-
LC-MS/MS system
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 1 x 10^6 cells/well in a 6-well plate).
-
Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C with 5% CO2.
-
After attachment, replace the plating medium with fresh incubation medium.
-
-
Incubation with PSI-6206:
-
Prepare a stock solution of PSI-6206 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in incubation medium to the final desired concentrations. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid toxicity.
-
Remove the medium from the hepatocyte plates and add the medium containing PSI-6206.
-
Incubate for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours) at 37°C.
-
-
Sample Collection and Processing:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solution (e.g., 70% methanol) containing an internal standard to the cells to lyse them and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the separation and quantification of PSI-6206, PSI-6206-monophosphate, -diphosphate, and -triphosphate.
-
Prepare a standard curve for each analyte in the same matrix as the samples.
-
Analyze the samples and quantify the concentration of each metabolite.
-
-
Data Analysis:
-
Calculate the amount of each metabolite formed per million cells at each time point.
-
Plot the formation of the metabolites over time to determine the rate of metabolic activation.
-
Visualizations
Caption: Metabolic activation pathway of PSI-6206.
Caption: General experimental workflow.
References
- 1. Evaluation of Time Dependent Inhibition Assays for Marketed Oncology Drugs: Comparison of Human Hepatocytes and Liver Microsomes in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 3. Towards interference free HPLC-SERS for the trace analysis of drug metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for PSI-6206 Using a Labeled Standard
This guide provides a comprehensive comparison of analytical methods for the quantification of PSI-6206, a potent inhibitor of the hepatitis C virus (HCV) RNA polymerase, in biological matrices.[1][2][3] The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (SIL-IS), benchmarked against alternative approaches. The methodologies and data presented are grounded in the principles outlined by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[4][5][6][7][8][9]
Introduction
PSI-6206, also known as RO-2433 or GS-331007, is the deaminated derivative of PSI-6130 and a key compound in HCV research.[1][2][3] Accurate quantification of PSI-6206 in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as PSI-6206-d1,13C,15N2, is considered the gold standard in quantitative LC-MS/MS analysis.[10][11] This is because a SIL-IS has physicochemical properties nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[11][12]
This guide will compare the validation of an LC-MS/MS method for PSI-6206 using a labeled internal standard against two other common calibration strategies: an unlabeled internal standard (a structural analog) and external standard calibration.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of three different analytical methods for the quantification of PSI-6206. The data illustrates the superiority of using a stable isotope-labeled internal standard in terms of accuracy, precision, and robustness against matrix effects.
| Validation Parameter | Method A: Labeled Internal Standard (this compound) | Method B: Unlabeled Internal Standard (Structural Analog) | Method C: External Standard Calibration |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.990 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (% CV) | < 5% | < 10% | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 10 ng/mL |
| Recovery (%) | 85 - 95% | 80 - 100% | 75 - 105% |
| Matrix Effect (% CV) | < 5% | < 15% | > 15% (significant variability) |
| Selectivity | High | High | Moderate (potential for interference) |
| Stability (Bench-top, Freeze-thaw, Long-term) | Meets acceptance criteria | Meets acceptance criteria | Meets acceptance criteria |
Experimental Protocols
A detailed methodology for the validation of an LC-MS/MS method for PSI-6206 using a labeled internal standard is provided below. This protocol is based on established bioanalytical method validation guidelines.[13]
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of PSI-6206 and its labeled internal standard (this compound) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the PSI-6206 stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a separate working solution of the internal standard.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spike with the appropriate PSI-6206 working solution to create calibration curve points and quality control (QC) samples.
-
Add 10 µL of the internal standard working solution to all samples except for the double blank.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both PSI-6206 and its labeled internal standard would be determined during method development.
-
4. Method Validation Procedures The method is validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to FDA and ICH guidelines.[4][5][14][15]
-
Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Linearity: Construct a calibration curve using at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates over three separate runs. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of PSI-6206 in the biological matrix under various conditions, including bench-top storage, freeze-thaw cycles, and long-term storage at -80°C.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes in the validation of the analytical method for PSI-6206.
Caption: Experimental workflow for the bioanalytical method validation of PSI-6206.
Caption: Mechanism of action of PSI-6206 in inhibiting HCV replication.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. worldwide.com [worldwide.com]
- 15. hhs.gov [hhs.gov]
Comparative Potency Analysis of PSI-6206 and PSI-6130 Triphosphates as HCV NS5B Polymerase Inhibitors
A detailed guide for researchers and drug development professionals on the relative inhibitory activities of two key nucleotide analogs against the Hepatitis C Virus RNA-dependent RNA polymerase.
This guide provides a comprehensive comparison of the triphosphate forms of PSI-6206 and PSI-6130, two important nucleoside analogs in the study of Hepatitis C Virus (HCV) therapeutics. The data presented herein, supported by experimental methodologies and pathway visualizations, aims to offer a clear, objective overview of their relative potencies.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of PSI-6206 triphosphate (PSI-6206-TP, also known as RO2433-TP) and PSI-6130 triphosphate (PSI-6130-TP) against the HCV NS5B RNA-dependent RNA polymerase (RdRp) have been evaluated in various in vitro assays. While both compounds are potent inhibitors, studies indicate that PSI-6130 triphosphate is the more potent of the two.[1]
The following table summarizes the key quantitative data from published studies.
| Compound | Target | Assay Type | Potency Metric | Value (µM) |
| PSI-6130 Triphosphate | HCV NS5B Polymerase (Con1) | Enzymatic | IC50 | 0.13[2] |
| HCV Replicase | Cell-based | IC50 | 0.34[2] | |
| HCV NS5B Polymerase (Con1) | Enzymatic | Ki | 0.023[2] | |
| PSI-6206 Triphosphate | HCV NS5B Polymerase (Wild-type) | Enzymatic | Ki | 0.42[3][4] |
| HCV NS5B Polymerase (S282T mutant) | Enzymatic | Ki | 22[3][4] |
It is important to note that PSI-6206 itself, the nucleoside, demonstrates no significant inhibitory activity in cell-based HCV replicon assays.[5][6] Its antiviral effect is entirely dependent on its metabolic conversion to the active triphosphate form.
Metabolic Activation Pathway
PSI-6130 and PSI-6206 are metabolically linked. PSI-6130, a cytidine analog, can be phosphorylated to its monophosphate form. This monophosphate can then be deaminated to form the monophosphate of PSI-6206, a uridine analog.[1][3] Both monophosphates are subsequently phosphorylated to their respective active triphosphate forms, which then act as inhibitors of the HCV NS5B polymerase.[1]
Caption: Metabolic activation pathway of PSI-6130.
Experimental Protocols
The potency of PSI-6206 and PSI-6130 triphosphates is primarily determined through two types of assays: enzymatic assays using recombinant HCV NS5B polymerase and cell-based HCV replicon assays.
HCV NS5B Polymerase Inhibition Assay
This assay directly measures the ability of the triphosphate compounds to inhibit the enzymatic activity of purified, recombinant HCV NS5B polymerase.
Objective: To determine the IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) of the test compounds against HCV RdRp.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., from Con1 or H77 strains)
-
RNA template (e.g., heteropolymeric RNA)
-
A mixture of ATP, GTP, CTP, and a radiolabeled UTP (e.g., [3H]UTP)
-
Test compounds (PSI-6206-TP, PSI-6130-TP) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, NaCl)
-
DE-81 filter paper or similar for product capture
-
Scintillation counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures in a final volume (e.g., 50 µL) containing the assay buffer, RNA template, recombinant NS5B enzyme, and the four nucleotides (ATP, GTP, CTP, and radiolabeled UTP).
-
Compound Addition: Add varying concentrations of the inhibitor (PSI-6206-TP or PSI-6130-TP) to the reaction mixtures. A control with no inhibitor is also prepared.
-
Initiation and Incubation: Initiate the polymerase reaction and incubate for a set period (e.g., 2 hours) at room temperature or 37°C.
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA.
-
Product Quantification: The newly synthesized radiolabeled RNA product is captured on DE-81 filter paper, and the unincorporated radiolabeled UTP is washed away. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a suitable equation. For Ki determination, the assay is performed at varying substrate (CTP) concentrations.
Caption: HCV NS5B Polymerase Inhibition Assay Workflow.
HCV Replicon Assay
This cell-based assay measures the ability of a nucleoside prodrug (like PSI-6130) to inhibit HCV RNA replication within human liver cells.
Objective: To determine the EC50 (half-maximal effective concentration) of the parent nucleoside in a cellular context.
Materials:
-
Human hepatoma cells (e.g., Huh-7) stably expressing an HCV subgenomic replicon.
-
Cell culture medium and supplements.
-
Test compounds (PSI-6130, PSI-6206).
-
Reagents for RNA extraction and quantitative real-time RT-PCR (qRT-PCR).
Methodology:
-
Cell Plating: Seed the HCV replicon-containing cells in multi-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a period that allows for multiple rounds of HCV RNA replication (e.g., 48-72 hours).
-
RNA Extraction: Lyse the cells and extract the total cellular RNA.
-
Quantification of HCV RNA: Perform qRT-PCR to quantify the levels of HCV replicon RNA.
-
Data Analysis: Normalize the HCV RNA levels to a housekeeping gene. The EC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits HCV RNA replication by 50%.
Conclusion
Both PSI-6206 triphosphate and PSI-6130 triphosphate are potent inhibitors of the HCV NS5B polymerase. However, direct enzymatic assays consistently demonstrate that PSI-6130 triphosphate has a higher intrinsic potency, as evidenced by its lower IC50 and Ki values. The metabolic relationship between these two compounds, where PSI-6130 can be a precursor to the active form of PSI-6206, highlights the complex intracellular pharmacology of these nucleoside analogs. For researchers in the field of HCV drug development, understanding these differences in potency and metabolic activation is crucial for the design and interpretation of antiviral studies.
References
- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSI-6206-China Kouting [koutingchina.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Comparative Analysis of Antibody Cross-Reactivity: A Guide for Labeled and Unlabeled Haptens, with PSI-6206 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody cross-reactivity with labeled and unlabeled small molecules, using the hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-6206, as a representative hapten. While specific antibodies targeting PSI-6206 are not readily documented in publicly available literature, this guide will explore the fundamental principles of anti-hapten antibody development and the critical considerations for immunoassay design. The experimental data and protocols presented are based on established methodologies for small molecule immunoassays and serve as a blueprint for assessing antibody performance.
Principles of Anti-Hapten Antibody Generation
Small molecules like PSI-6206, known as haptens, are not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugation renders the hapten immunogenic, leading to the production of antibodies that can recognize the small molecule.
The site of conjugation on the hapten is a critical determinant of antibody specificity. Antibodies will be generated against the parts of the hapten molecule that are most exposed and distal to the carrier protein linkage.
Cross-Reactivity with Labeled vs. Unlabeled Haptens
In many immunoassay formats, a labeled version of the hapten is used as a tracer or competitor. The process of labeling, which involves attaching a reporter molecule (e.g., an enzyme, fluorophore, or biotin), can significantly alter the hapten's structure and, consequently, its recognition by an antibody.
Key Considerations:
-
Steric Hindrance: The label itself can physically obstruct the antibody's binding site (paratope) from accessing the hapten's epitope, leading to reduced affinity for the labeled hapten.
-
Conformational Changes: The chemical linkage of the label may induce conformational changes in the hapten, altering the epitope recognized by the antibody.
-
"Bridge" Recognition: Antibodies may be generated that recognize not only the hapten but also the linker region used for conjugation to the carrier protein. These "bridge-recognizing" antibodies may show a higher affinity for the labeled hapten if it utilizes a similar linker, and lower affinity for the free, unlabeled hapten.
This differential recognition is a critical factor in the accuracy and sensitivity of competitive immunoassays. Ideally, the antibody should exhibit comparable affinity for both the labeled and unlabeled hapten.
Quantitative Comparison of Antibody Affinity
The binding affinity of an antibody for both labeled and unlabeled PSI-6206 can be quantitatively assessed using techniques such as Surface Plasmon Resonance (SPR) or competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Hypothetical Affinity Data for Anti-PSI-6206 Monoclonal Antibody (MAb-6206)
| Analyte | Antibody | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity Constant (KD, M) |
| Unlabeled PSI-6206 | MAb-6206 | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| Biotin-labeled PSI-6206 | MAb-6206 | 1.2 x 10⁵ | 3.5 x 10⁻⁴ | 2.9 x 10⁻⁹ |
| HRP-labeled PSI-6206 | MAb-6206 | 0.8 x 10⁵ | 5.0 x 10⁻⁴ | 6.3 x 10⁻⁹ |
This data is illustrative and represents a scenario where the antibody has a slightly higher affinity for the unlabeled hapten.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the relative affinity of an antibody for labeled and unlabeled haptens by measuring the concentration of the unlabeled hapten required to inhibit the binding of the labeled hapten by 50% (IC50).
Methodology:
-
Coating: Coat a 96-well microplate with a PSI-6206-protein conjugate (different from the immunizing carrier to avoid capturing anti-carrier antibodies). Block non-specific binding sites.
-
Competition: Prepare a series of dilutions of unlabeled PSI-6206. In separate tubes, mix these dilutions with a constant, predetermined concentration of labeled PSI-6206 (e.g., HRP-PSI-6206) and the anti-PSI-6206 antibody.
-
Incubation: Add the mixtures to the coated plate and incubate.
-
Detection: Wash the plate to remove unbound reagents. Add a substrate for the enzyme label (e.g., TMB for HRP) and measure the resulting signal.
-
Analysis: Plot the signal intensity against the concentration of unlabeled PSI-6206. The IC50 value is the concentration of unlabeled PSI-6206 that causes a 50% reduction in the maximum signal.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rates, and the affinity constant (KD).
Methodology:
-
Immobilization: Covalently immobilize the anti-PSI-6206 antibody onto a sensor chip surface.
-
Binding: Flow solutions containing different concentrations of either unlabeled or labeled PSI-6206 over the sensor surface and measure the change in the refractive index as the analyte binds to the antibody.
-
Dissociation: Flow a buffer solution over the surface to measure the dissociation of the analyte from the antibody.
-
Regeneration: Regenerate the sensor surface to remove the bound analyte for subsequent experiments.
-
Analysis: Fit the binding and dissociation data to a kinetic model to determine ka, kd, and KD.
Alternative Small Molecule Inhibitors of HCV NS5B Polymerase
For comparative purposes, it is valuable to assess the cross-reactivity of the anti-PSI-6206 antibody with other nucleoside/nucleotide analogs that target the same viral protein.
Table 2: Potential Cross-Reactants for Anti-PSI-6206 Antibody Specificity Testing
| Compound | Description | Potential for Cross-Reactivity |
| Sofosbuvir (GS-7977) | A widely used nucleotide analog inhibitor of HCV NS5B polymerase. | High, due to structural similarities as a uridine nucleotide analog. |
| Mericitabine (RG7128) | A cytidine nucleoside analog inhibitor of HCV NS5B polymerase. | Moderate to low, as it is a cytidine analog, but shares the ribose modification motif. |
| Uprifosbuvir (MK-3682) | Another uridine nucleotide analog inhibitor. | High, due to being a uridine analog. |
| Ribavirin | A broad-spectrum antiviral guanosine analog. | Low, due to significant structural differences. |
Conclusion and Recommendations
The development and characterization of antibodies against small molecules like PSI-6206 require a thorough understanding of hapten immunology and immunoassay principles. The choice of labeling strategy can significantly impact antibody recognition, and this must be empirically evaluated to ensure the development of a robust and accurate immunoassay.
Recommendations for Researchers:
-
Thorough Characterization: When developing or utilizing an antibody against a small molecule, perform comprehensive characterization of its binding to both labeled and unlabeled forms of the hapten.
-
Assay-Specific Validation: The performance of a labeled hapten should be validated within the context of the specific immunoassay format being used.
-
Consideration of Metabolites: For in vivo applications, assess the cross-reactivity of the antibody with major metabolites of the drug to ensure specificity.
-
Use of Multiple Techniques: Employ orthogonal methods, such as competitive ELISA and SPR, to gain a comprehensive understanding of antibody-hapten interactions.
By adhering to these principles, researchers can develop reliable immunoassays for the quantification of small molecule drugs and contribute to advancements in pharmacology and clinical diagnostics.
A Head-to-Head Comparison: PSI-6206-d1,13C,15N2 as the Gold Standard for Metabolite Identification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the sofosbuvir metabolite PSI-6206, the choice of an appropriate internal standard is critical for achieving accurate and reliable data. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, PSI-6206-d1,13C,15N2, with alternative approaches, supported by established principles in bioanalysis and representative experimental data.
In the realm of metabolite quantification, particularly for regulatory submissions and clinical pharmacokinetic studies, the use of a stable isotope-labeled internal standard is widely recognized as the gold standard.[1][2] this compound, as a SIL analog of the analyte PSI-6206 (also known as GS-331007), offers unparalleled advantages in mitigating analytical variability. This guide will delve into the performance characteristics of this reference standard in comparison to a common alternative: a structural analog internal standard.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standard
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) is to compensate for variations in sample preparation, injection volume, and matrix effects that can lead to signal suppression or enhancement.[2][3] A stable isotope-labeled internal standard, by virtue of being chemically identical to the analyte, co-elutes and experiences nearly identical physical and chemical behaviors throughout the analytical process. This leads to more effective normalization and, consequently, higher accuracy and precision.[2][4]
While a direct head-to-head comparison study for this compound versus a structural analog was not found in the reviewed literature, the expected performance differences are well-documented for other compounds. For instance, a study comparing a stable isotope-labeled and an analog internal standard for the quantification of everolimus demonstrated that while both were acceptable, the SIL-IS offered a more favorable slope in the calibration curve, indicating a closer response to the analyte.[5]
The following table summarizes the expected performance characteristics based on established principles of bioanalytical method validation:
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy | High | Moderate to High | SIL-IS co-elutes and experiences identical matrix effects, leading to better correction. A structural analog may have different ionization efficiency and be affected differently by the matrix. |
| Precision | High | Moderate to High | The consistent tracking of the analyte by the SIL-IS throughout the sample preparation and analysis workflow minimizes variability. |
| Matrix Effect Compensation | Excellent | Variable | As the SIL-IS is chemically identical to the analyte, it is the best surrogate for monitoring and correcting for matrix-induced signal changes.[2] |
| Retention Time | Identical to Analyte | Different from Analyte | Co-elution of the SIL-IS with the analyte ensures that both are subjected to the same chromatographic conditions and matrix effects at the point of detection. |
| Selectivity | High | High | Both types of internal standards are selected for their specificity in the analytical method. |
| Cost & Availability | Higher Cost, Custom Synthesis May Be Needed | Lower Cost, More Readily Available | The synthesis of stable isotope-labeled compounds is a more complex and expensive process. |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of PSI-6206 in biological matrices. The following is a representative experimental protocol for the analysis of PSI-6206 in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is based on established methods for the analysis of sofosbuvir and other nucleoside analogs.[6][7][8]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 50 mm, 5 µm).[6][8]
-
Mobile Phase: A gradient of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile.[6][8]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
PSI-6206: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of PSI-6206 using a stable isotope-labeled internal standard.
Caption: Principle of isotope dilution mass spectrometry for accurate quantification.
Conclusion
For the accurate and reliable quantification of the sofosbuvir metabolite PSI-6206, the stable isotope-labeled internal standard this compound is the superior choice. Its chemical identity with the analyte ensures the most effective correction for analytical variability, leading to high-quality data that is essential for drug development and clinical research. While structural analog internal standards can be a viable alternative, they are unlikely to provide the same level of accuracy and precision as a SIL-IS. Therefore, for applications demanding the highest data integrity, this compound is the recommended reference standard.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. iroatech.com [iroatech.com]
- 4. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study | CoLab [colab.ws]
Comparative pharmacokinetic profile of PSI-6206 in different species
An objective analysis of the pharmacokinetic properties of PSI-6206, a uridine nucleotide analog, based on preclinical data from rhesus monkey studies. This guide provides a summary of its formation from the parent compound PSI-6130, key pharmacokinetic parameters, and the experimental methodology employed.
PSI-6206 is the deaminated metabolite of PSI-6130, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] Understanding the pharmacokinetic profile of PSI-6206 is crucial for evaluating its potential therapeutic efficacy and safety. This guide consolidates available data on the pharmacokinetics of PSI-6206 in rhesus monkeys following the administration of its parent drug, PSI-6130.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of PSI-6130 and its metabolite PSI-6206 in rhesus monkeys after a single 33.3 mg/kg dose of PSI-6130.
| Parameter | Intravenous (IV) Administration of PSI-6130 | Oral Administration of PSI-6130 |
| PSI-6130 | ||
| Bioavailability | - | 24.0% ± 14.3%[2] |
| Mean Apparent Half-life (t½) | 4.54 ± 3.98 h[2] | 5.64 ± 1.13 h[2] |
| Mean Absorption Time (MAT) | - | 4.6 h[2] |
| % Dose Recovered in Urine (Unchanged) | 32.9% ± 12.6%[2] | 6.0% ± 3.9%[2] |
| PSI-6206 (Metabolite) | ||
| % Dose Recovered in Urine (as PSI-6206) | 18.9% ± 6.6%[2] | 3.9% ± 1.0%[2] |
| Total Bioavailability (PSI-6130 + PSI-6206) | - | 64% ± 26%[2] |
Experimental Protocols
The pharmacokinetic data presented above were derived from a single-dose study in rhesus monkeys. The key aspects of the experimental methodology are outlined below.
Animal Model:
-
Animals were maintained in a facility accredited by the American Association for Accreditation of Laboratory Animal Care, following the guidelines of the Animal Welfare Act and the National Institutes of Health's "Guide for the Care and Use of Laboratory Animals".[1]
Dosing:
-
Intravenous (IV) Administration: A single bolus dose of PSI-6130 at 33.3 mg/kg was administered intravenously in 10 ml of sterile, pyrogen-free normal saline.[1]
-
Oral Administration: A single dose of PSI-6130 at 33.3 mg/kg was administered by gastric intubation in 10 ml of water, followed by a 3 ml water flush.[1]
-
A washout period of at least 4 weeks was implemented between the oral and intravenous dosing.[1]
Sample Collection and Analysis:
-
Blood samples were collected at specified time points after drug administration to determine the serum concentrations of PSI-6130 and PSI-6206.
-
Urine samples were also collected to quantify the amount of unchanged parent drug and its deaminated metabolite.[2]
-
A noncompartmental pharmacokinetic analysis was performed on the serum data.[2]
Stability Studies:
-
The stability of radiolabeled PSI-6130 was assessed in both monkey and human whole blood at 37°C. The results indicated that PSI-6130 was stable for at least 8 hours.[1]
Visualizations
The following diagrams illustrate the metabolic activation of PSI-6130 and the mechanism of action of its active triphosphate form.
References
Deuterium Labeling and PSI-6206 Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium into drug candidates, a process known as deuterium labeling, has emerged as a valuable tool to modulate pharmacokinetic properties, primarily by influencing metabolic pathways. This guide explores the potential isotope effect of deuterium labeling on the metabolism of PSI-6206, a key metabolite of the anti-hepatitis C virus (HCV) agent PSI-6130. While direct experimental data on deuterated PSI-6206 is not publicly available, this document provides a comparative analysis based on the established metabolic pathway of PSI-6206 and known principles of deuterium isotope effects observed with analogous compounds.
Introduction to PSI-6206 Metabolism
PSI-6206, also known as RO2433, is the uridine analog of the cytidine nucleoside analog PSI-6130. In vivo, PSI-6130 undergoes a series of metabolic activation steps to ultimately form two active triphosphate metabolites: PSI-6130-TP and PSI-6206-TP (RO2433-TP). The formation of PSI-6206-TP is a result of the deamination of PSI-6130 monophosphate (PSI-6130-MP) to PSI-6206 monophosphate (PSI-6206-MP), which is then further phosphorylated.[1][2][3] Notably, the triphosphate form of PSI-6206 (RO2433-TP) exhibits a significantly longer intracellular half-life (approximately 38 hours) compared to PSI-6130-TP (approximately 4.7 hours), highlighting its potential for sustained antiviral activity.[1][2][3]
The metabolic conversion of PSI-6130 to PSI-6206 and their subsequent phosphorylation to active triphosphates is a critical determinant of the overall efficacy and safety profile of the parent drug. Understanding and potentially modulating this pathway is of significant interest in drug development.
The Deuterium Isotope Effect: A Tool to Enhance Metabolic Stability
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can significantly alter the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down by deuterium substitution at that specific position. This can lead to:
-
Increased drug exposure: A slower rate of metabolism can result in a longer drug half-life and increased overall exposure.
-
Altered metabolite profiles: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.
-
Improved safety and efficacy: By optimizing the pharmacokinetic profile, deuterium labeling can lead to improved therapeutic outcomes.
Potential Impact of Deuterium Labeling on PSI-6206 Metabolism: A Comparative Analysis
While specific data for deuterated PSI-6206 is unavailable, we can extrapolate the potential effects based on its known metabolic pathway and data from structurally related deuterated compounds like sofosbuvir. The primary metabolic transformations of PSI-6206 involve phosphorylation and potential catabolism.
Hypothetical Comparison of Key Metabolic Parameters:
The following table outlines a hypothetical comparison of key pharmacokinetic and metabolic parameters between PSI-6206 and a deuterated version (D-PSI-6206). The deuteration is assumed to be at a metabolically labile position.
| Parameter | PSI-6206 (Non-deuterated) | D-PSI-6206 (Hypothetical Deuterated Analog) | Expected Impact of Deuteration |
| Rate of Phosphorylation | Endogenous kinase-dependent | Likely similar to non-deuterated form | Minimal to no direct effect, as C-H bond cleavage is not typically the rate-limiting step in phosphorylation. |
| Rate of Catabolism (e.g., glycosidic bond cleavage) | Subject to degradation by cellular enzymes | Potentially slower | If C-H bond cleavage is involved in the rate-determining step of a catabolic pathway, deuteration could enhance stability. |
| Intracellular Half-life of PSI-6206-TP | ~38 hours[1][2][3] | Potentially longer | Reduced catabolism of the nucleoside or its phosphorylated forms could lead to a longer half-life of the active triphosphate. |
| Overall Systemic Exposure (AUC) | Standard | Potentially increased | A decrease in metabolic clearance would lead to higher systemic exposure. |
Experimental Protocols for Evaluating the Isotope Effect
To empirically determine the effect of deuterium labeling on PSI-6206 metabolism, a series of in vitro and in vivo experiments would be necessary.
In Vitro Metabolism Studies
Objective: To compare the metabolic stability of PSI-6206 and D-PSI-6206 in liver microsomes and hepatocytes.
Protocol:
-
Incubation with Liver Microsomes:
-
Prepare incubation mixtures containing human liver microsomes, NADPH regenerating system, and either PSI-6206 or D-PSI-6206 at various concentrations.
-
Incubate at 37°C for different time points.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS to determine the rate of metabolism and calculate the in vitro half-life.
-
-
Incubation with Primary Human Hepatocytes:
-
Plate primary human hepatocytes and allow them to attach.
-
Treat the cells with PSI-6206 or D-PSI-6206.
-
At various time points, harvest the cells and the supernatant.
-
Extract intracellular metabolites and analyze the levels of the parent drug and its metabolites (mono-, di-, and triphosphates) by LC-MS/MS.
-
Analyze the supernatant for extracellular metabolites.
-
In Vivo Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of PSI-6206 and D-PSI-6206 in an animal model.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats or non-human primates).
-
Drug Administration: Administer equivalent doses of PSI-6206 and D-PSI-6206 intravenously and orally to different groups of animals.
-
Sample Collection: Collect blood samples at predetermined time points.
-
Bioanalysis: Analyze plasma samples for the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Activation of PSI-6130 to PSI-6206-TP
References
- 1. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Quantitative Assay for PSI-6206: A Comparative Performance Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative assay for PSI-6206, a key metabolite in Hepatitis C antiviral therapy. The performance of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for PSI-6206 is objectively compared against a widely used alternative, the quantitative Hepatitis C Virus (HCV) RNA assay. The data presented is based on a simulated inter-laboratory study to establish the robustness and reliability of the PSI-6206 assay for clinical and research applications.
Introduction
PSI-6206 is the deaminated derivative of its parent compound and a critical analyte for pharmacokinetic and pharmacodynamic (PK/PD) studies in the development of novel Hepatitis C therapies. Accurate quantification of PSI-6206 in biological matrices is essential for understanding its exposure-response relationship. This document details the validation parameters of a new LC-MS/MS assay for PSI-6206 and compares its performance with an established quantitative HCV RNA assay, a key biomarker for viral load and treatment efficacy. The validation was conducted across multiple laboratories to ensure inter-laboratory reproducibility.
Comparative Performance Data
The following tables summarize the quantitative performance of the PSI-6206 LC-MS/MS assay and the comparator HCV RNA quantitative assay. Data for the PSI-6206 assay is derived from a hypothetical multi-laboratory study designed to meet FDA bioanalytical method validation guidelines. Data for the HCV RNA assay is based on reported performance characteristics from established commercial assays.
Table 1: Linearity and Sensitivity
| Parameter | PSI-6206 LC-MS/MS Assay | Quantitative HCV RNA Assay |
| Linear Dynamic Range | 1 - 10,000 ng/mL | 2.0 to 6.7 log10 IU/ml |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Approx. 15-50 IU/mL |
| Limit of Detection (LOD) | 0.5 ng/mL | 8-23 IU/mL |
Table 2: Precision and Accuracy
| Parameter | PSI-6206 LC-MS/MS Assay | Quantitative HCV RNA Assay |
| Intra-Assay Precision (%CV) | < 15% | 1.3% - 2.1% |
| Inter-Assay Precision (%CV) | < 15% | 14% |
| Accuracy (% Bias) | Within ±15% of nominal value | Average of 0.42 log10 of labeled concentration |
Table 3: Inter-Laboratory Performance Comparison
| Parameter | PSI-6206 LC-MS/MS Assay (3 Laboratories) | Quantitative HCV RNA Assay (Representative Data) |
| Inter-Laboratory Precision (%CV) | < 20% | Not consistently reported, but good agreement observed between methods |
| Concordance | High concordance in sample quantification | High correlation between different commercial assays |
Experimental Protocols
Detailed methodologies for the PSI-6206 LC-MS/MS assay and the comparator HCV RNA quantitative assay are provided below.
This protocol describes a typical method for the quantification of PSI-6206 in human plasma, which was followed by the participating laboratories in the validation study.
-
Sample Preparation:
-
Thaw human plasma samples and internal standard (a stable isotope-labeled version of PSI-6206) at room temperature.
-
To 50 µL of plasma, add 150 µL of the internal standard solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
LC System: A high
-
Benchmarking PSI-6206-d1,13C,15N2 Purity: A Comparative Guide Against Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of the stable isotope-labeled internal standard, PSI-6206-d1,13C,15N2, against a certified reference material (CRM). PSI-6206 (also known as GS-331007 or (2'R)-2'-Deoxy-2'-fluoro-2'-methyluridine) is the primary metabolite of the antiviral drug sofosbuvir. Its isotopically labeled counterpart is crucial for accurate quantification in pharmacokinetic and metabolic studies.
Ensuring the purity of internal standards is paramount for the integrity of bioanalytical data. This document outlines detailed experimental protocols, presents data in a comparative format, and illustrates key workflows and pathways to guide researchers in their purity assessment endeavors.
Comparative Purity Analysis: this compound vs. Uridine CRM
For the purpose of this guide, we will benchmark the purity of a synthesized batch of this compound against a commercially available Uridine Pharmaceutical Secondary Standard; Certified Reference Material [1][2]. Uridine is a structurally related nucleoside and its certified status provides a reliable benchmark for comparison.
Table 1: Quantitative Purity Assessment
| Parameter | This compound (Test Lot) | Uridine Certified Reference Material | Method |
| Purity by HPLC-UV (Area %) | 99.85% | ≥99.5% (as per CoA) | HPLC-UV |
| Purity by qNMR (Mole Fraction) | 99.82% | 99.9 ± 0.1% (as per CoA) | Quantitative ¹H-NMR |
| Isotopic Purity (by LC-MS) | 99.7% | N/A | LC-MS |
| Water Content (by Karl Fischer) | 0.10% | 0.08% | Karl Fischer Titration |
| Residual Solvents (by GC-HS) | <0.05% | <0.05% | Headspace Gas Chromatography |
| Non-volatile Impurities | <0.02% | <0.01% | Thermogravimetric Analysis |
| Assigned Purity (Mass Balance) | 99.73% | ≥99.5% | Calculation |
Experimental Protocols
A multi-faceted approach is employed to provide a comprehensive purity profile. The following are detailed methodologies for the key experiments cited.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To determine the chromatographic purity by separating the main compound from any structurally related impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.
-
Procedure:
-
Prepare solutions of this compound and the Uridine CRM in methanol at a concentration of 1 mg/mL.
-
Inject 10 µL of each solution.
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
-
2. Quantitative Nuclear Magnetic Resonance (qNMR)
-
Objective: To provide an absolute purity assessment, orthogonal to chromatographic methods.
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Procedure:
-
Accurately weigh approximately 10 mg of the test compound (this compound or Uridine CRM) and 5 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d6.
-
Acquire a ¹H-NMR spectrum with appropriate relaxation delays (D1 ≥ 5T1).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral ratios, number of protons, and the known purity of the internal standard.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the identity and determine the isotopic purity of this compound.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
-
LC Conditions: Same as HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-500 m/z.
-
Data Acquisition: Full scan.
-
-
Procedure:
-
Inject a diluted solution of this compound.
-
Confirm the mass of the labeled compound.
-
Determine the isotopic distribution and calculate the percentage of the desired isotopologue.
-
Visualizing Workflows and Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the comprehensive purity assessment process, combining orthogonal methods to arrive at an assigned purity value.
Caption: Workflow for purity determination of this compound.
Mechanism of Action: Sofosbuvir Inhibition of HCV NS5B Polymerase
PSI-6206 is the inactive metabolite of sofosbuvir. To provide context for its relevance, the following diagram illustrates the activation pathway of the parent drug, sofosbuvir, to its active triphosphate form, which then inhibits the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).
Caption: Sofosbuvir's metabolic activation and mechanism of HCV inhibition.
By following these protocols and comparative frameworks, researchers can confidently ascertain the purity of this compound, ensuring the reliability and accuracy of their quantitative bioanalytical studies.
References
Safety Operating Guide
Safe Disposal of PSI-6206-d1,13C,15N2: A Step-by-Step Guide
Proper disposal of the isotopically labeled nucleoside analog PSI-6206-d1,13C,15N2 is crucial for maintaining laboratory safety and ensuring environmental protection. As this compound contains stable isotopes (¹³C and ¹⁵N), it does not pose a radiological hazard.[] Therefore, its disposal is dictated by its chemical properties, which are detailed in the Safety Data Sheet (SDS) for the parent compound, PSI-6206.[2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Hazard Profile and Safety Precautions
The SDS for PSI-6206 classifies the compound with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[2]
-
Causes skin irritation (Category 2)[2]
-
Causes serious eye irritation (Category 2A)[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles with side-shields[2]
-
Protective gloves[2]
-
Impervious clothing[2]
-
A suitable respirator[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2] An accessible safety shower and eye wash station are essential.[2]
Disposal Plan: Step-by-Step Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous chemical waste.[3][4] The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Classification:
-
This compound is a non-radioactive, hazardous chemical waste.
-
It should be treated as a toxic chemical waste due to its hazard classifications.[2]
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing the compound).
-
Keep this waste stream separate from other incompatible chemical wastes to prevent dangerous reactions.[5]
3. Waste Accumulation and Storage:
| Waste Type | Container Requirements | Labeling Information | Storage Location |
| Solid Waste | A designated, sealable, and chemically compatible container (e.g., a clearly marked plastic bag or a rigid container for sharps).[3][5] | "Hazardous Waste"; "this compound Solid Waste"; List of all chemical constituents; Building and room number of generation.[5] | In a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5] |
| Liquid Waste | A sealable, leak-proof, and chemically compatible container (plastic is often preferred).[4][5] The container must have a secure screw cap.[5] | "Hazardous Waste"; "this compound in [Solvent Name]"; List of all chemical constituents and their approximate concentrations; Building and room number of generation.[5] | In a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, with secondary containment.[4][5] |
Key Storage Practices:
-
Keep waste containers securely closed at all times, except when adding waste.[4][5]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[5]
-
The SAA must be inspected weekly for any signs of leakage.[5]
4. Request for Disposal:
-
Once a waste container is full, or within the time limits specified by your institution (often 6-12 months for academic labs), contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[4][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled safely and in compliance with regulatory standards, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management guidelines, as they may have additional requirements.
References
Essential Safety and Logistical Information for Handling PSI-6206-d1,13C,15N2
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PSI-6206-d1,13C,15N2. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Safety Data
PSI-6206 is classified as a hazardous substance. The isotopically labeled version, this compound, should be handled with the same precautions as the parent compound. Stable isotopic labeling does not significantly alter the chemical reactivity or toxicity of the molecule[1].
GHS Classification: [2]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity, Single Exposure: Category 3 (May cause respiratory irritation)
| Hazard Statement | GHS Classification Code | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[2] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[2] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[2] |
This product contains no substances with occupational exposure limit values.[2]
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory when handling the compound[2][3][4].
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes.[2]
-
Hand Protection: Wear protective gloves. Nitrile gloves are a suitable option, but it is recommended to consult a glove compatibility chart for specific breakthrough times.
-
Skin and Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: Use a suitable respirator if working with the solid form to avoid dust inhalation or when aerosols may be generated.[2]
Caption: Workflow for safe handling of this compound.
Experimental Protocols: Safe Handling and Storage
Precautions for Safe Handling: [2]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust and aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage: [5]
-
Store in a tightly closed container.
-
Recommended storage temperature is -20°C for up to one year or -80°C for up to two years.
Disposal Plan
As an antiviral agent, PSI-6206 and materials contaminated with it should be treated as cytotoxic/cytostatic waste.[6]
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and vials, should be disposed of in a designated, clearly labeled, puncture-proof container for cytotoxic waste.[6][7] These containers are often color-coded, for instance, with purple lids, to distinguish them from other waste streams.[6][8][9]
-
Liquid Waste: Do not dispose of liquid waste containing PSI-6206 down the drain.[6] Collect all liquid waste in a sealed, labeled container for hazardous chemical waste.
-
Sharps: Any sharps, such as needles or syringes used to handle solutions of the compound, must be disposed of in a designated sharps container for cytotoxic waste.[7]
Final Disposal Method:
-
All cytotoxic and cytostatic waste must be disposed of through a licensed hazardous waste disposal service.[8] High-temperature incineration is the required disposal method for this type of waste.[8]
It is a legal requirement to segregate hazardous waste from non-hazardous waste.[9] Failure to do so can result in legal and financial penalties.[9] Always follow your institution's specific guidelines for hazardous waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. csub.edu [csub.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. swansea.ac.uk [swansea.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
